molecular formula C8H7ClO2 B112325 3-Chloro-2-methoxybenzaldehyde CAS No. 223778-54-9

3-Chloro-2-methoxybenzaldehyde

Cat. No.: B112325
CAS No.: 223778-54-9
M. Wt: 170.59 g/mol
InChI Key: KAVGGMKKDUTMJP-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVGGMKKDUTMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563007
Record name 3-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223778-54-9
Record name 3-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Chloro-2-methoxybenzaldehyde IR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic analysis of 3-Chloro-2-methoxybenzaldehyde (CAS: 4903-09-7 / 1927-94-2 variants).[1] Designed for pharmaceutical application scientists, this document moves beyond simple peak assignment to explore the electronic causality governing vibrational modes.[1] It details the competitive interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, establishes a self-validating quality control protocol, and defines the specific spectral fingerprints required for compound verification in drug development workflows.[1]

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the IR spectrum, one must first understand the electronic environment of the carbonyl oscillator. 3-Chloro-2-methoxybenzaldehyde presents a classic case of competing electronic effects on a 1,2,3-trisubstituted benzene ring.[1]

Electronic Competition
  • The Carbonyl Anchor (C=O): As an aromatic aldehyde, the baseline carbonyl stretch is expected near 1700 cm⁻¹.[1] However, substituents alter this force constant.[1]

  • 2-Methoxy Effect (+M Resonance): The oxygen atom at the ortho position donates electron density into the ring via resonance (+M effect).[1] This increases the single-bond character of the carbonyl carbon, typically lowering the wavenumber (red shift) to the 1680–1690 cm⁻¹ range.[1]

  • 3-Chloro Effect (-I Inductive): The chlorine atom at the meta position exerts a strong inductive withdrawal (-I).[1] This pulls electron density away from the ring system, slightly stiffening the carbonyl bond and opposing the methoxy effect.[1]

Net Result: The resonance effect of the ortho-methoxy group generally dominates, but the meta-chloro substituent prevents the frequency from dropping as low as it would in pure o-anisaldehyde.[1] Expect the carbonyl peak to center tightly around 1685–1695 cm⁻¹ .[1]

Structural Geometry (1,2,3-Trisubstitution)

The molecule possesses three adjacent aromatic protons (positions 4, 5, and 6).[1] In IR spectroscopy, this specific substitution pattern ("three adjacent hydrogens") yields a diagnostic out-of-plane (OOP) bending vibration, distinct from para- or ortho-disubstituted isomers.[1]

Spectral Deconvolution: The Fingerprint Map

The following table summarizes the critical vibrational modes. These values serve as the "Pass/Fail" criteria for compound identification.

Functional GroupModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Aldehyde (C-H) Stretch (Fermi Resonance)2860 & 2760 MediumThe overtone of the C-H bending mode couples with the fundamental stretch, splitting it into a distinct doublet.[1] The lower band (2760) is the "dead giveaway" for aldehydes.[1]
Carbonyl (C=O) Stretch1685 – 1695 StrongLower than non-conjugated aldehydes (1725) due to conjugation, but modulated by the 3-Cl inductive effect.[1]
Aromatic Ring C=C Stretch1580 – 1600 Med-StrongCharacteristic "breathing" modes of the benzene ring.[1] Often appears as a doublet due to asymmetry.[1]
Aryl Ether (C-O) Asymmetric Stretch1250 – 1270 StrongThe C-O-C vibration of the methoxy group attached to the aromatic ring.
Alkyl Ether (O-CH₃) Symmetric Stretch1020 – 1040 MediumStretching vibration of the O-Methyl bond.[1]
Aromatic C-H OOP Bending770 – 810 StrongDiagnostic for 3 adjacent aromatic protons (positions 4,5,6).[1] Critical for distinguishing from isomers.
Aryl Chloride (C-Cl) Stretch1050 – 1090 Weak/MedOften obscured by fingerprint bands, but contributes to absorption in the 1000–1100 region.[1]

Experimental Protocol: Self-Validating Workflow

Given that 3-Chloro-2-methoxybenzaldehyde is a solid with a relatively low melting point (approx. 55°C), the sampling technique is critical to avoid phase-transition artifacts.[1]

Preferred Method: Attenuated Total Reflectance (ATR)

ATR is superior to KBr pellets for this compound because high-pressure pressing in KBr can locally melt the crystals, resulting in a mixed-phase spectrum (amorphous vs. crystalline).[1]

Step-by-Step Protocol:

  • Crystal Check: Ensure the sample is a crystalline powder.[1][2] If it appears oily or sticky, it may be impure or hydrolyzed.[1]

  • Background Scan: Run an empty crystal background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of sample on the Diamond or ZnSe crystal.[1]

  • Pressure Application: Apply moderate pressure. Caution: Do not over-tighten the anvil. Excessive pressure can induce a phase change (pressure-melting), shifting the carbonyl peak by 2–5 cm⁻¹.[1]

  • Acquisition: Collect 32 scans.

  • Validation: Check the baseline. If the baseline slopes significantly at high wavenumbers (scattering), the particle size is too large; crush the sample further and re-run.[1]

Quality Control & Impurity Profiling

A "Self-Validating" protocol means the spectrum itself reveals the sample's history.[1] Look for these "Red Flags":

  • The "Acid Shift" (Oxidation):

    • Indicator: A broad "hump" appearing between 2500–3300 cm⁻¹ .[1]

    • Cause: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).[1]

    • Confirmation: The sharp carbonyl peak at 1690 cm⁻¹ will broaden or split, with a new shoulder appearing near 1710–1720 cm⁻¹ (acid dimer).[1]

  • The "Water Spike" (Hygroscopicity):

    • Indicator: A broad, rounded band centered at 3400 cm⁻¹ .[1][3]

    • Cause: Wet sample.[1] This interferes with the accurate integration of the aldehyde C-H stretch.[1]

Visualizing the Logic: Spectral Validation Workflow

The following diagram outlines the decision logic for validating the compound based on the spectral data described above.

IR_Analysis_Workflow Start Raw IR Spectrum Acquired Check_OH Check 2500-3300 cm⁻¹ (Broad OH Band?) Start->Check_OH Check_CH Check 2700-2900 cm⁻¹ (Fermi Doublet?) Is_Aldehyde Aldehyde Confirmed Check_CH->Is_Aldehyde Doublet (2860/2760) Present Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Position) Is_Aldehyde->Check_CO Check_Fingerprint Check 770-810 cm⁻¹ (3 Adj. Protons?) Check_CO->Check_Fingerprint Peak @ ~1690 Impurity_Acid FAIL: Oxidation to Acid Check_CO->Impurity_Acid Peak Shifted >1710 Pass PASS: 3-Chloro-2-methoxybenzaldehyde Identity Confirmed Check_Fingerprint->Pass Strong Band Present Fail_Iso FAIL: Wrong Isomer (Check Substitution Pattern) Check_Fingerprint->Fail_Iso Band Absent/Wrong Freq Check_OH->Check_CH No Broad OH Check_OH->Impurity_Acid Broad OH Present

Caption: Logic flow for the spectroscopic validation of 3-Chloro-2-methoxybenzaldehyde, filtering for common oxidative impurities and isomeric errors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on Fermi resonance and aromatic substitution patterns).

  • NIST Chemistry WebBook. Benzaldehyde, 3-chloro-. National Institute of Standards and Technology.[1] Available at: [Link] (Source for general chlorobenzaldehyde spectral correlations).[1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for specific aryl ether and C-Cl vibrational ranges).[1][4]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2-methoxybenzaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents is, however, fundamentally governed by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the predicted solubility profile of 3-Chloro-2-methoxybenzaldehyde, grounded in the physicochemical properties of analogous compounds. Furthermore, it outlines a robust, field-proven experimental protocol for the precise determination of its solubility, ensuring reproducible and reliable data for researchers, scientists, and drug development professionals. This document is designed to bridge the gap between theoretical solubility predictions and the practical application of this compound in a laboratory setting, thereby facilitating its effective use in the synthesis of next-generation pharmaceuticals.

Introduction to 3-Chloro-2-methoxybenzaldehyde

3-Chloro-2-methoxybenzaldehyde, with the molecular formula C₈H₇ClO₂, is a solid at room temperature. Its chemical structure, featuring a benzene ring substituted with a chloro, a methoxy, and a formyl group, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a wide range of organic molecules, including but not limited to, novel kinase inhibitors, anti-fungal agents, and other biologically active compounds.

A thorough understanding of the solubility of 3-Chloro-2-methoxybenzaldehyde is a critical prerequisite for its successful application in drug development. Solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a detailed analysis of its expected solubility and a practical framework for its empirical determination.

Predicted Solubility Profile

While specific quantitative solubility data for 3-Chloro-2-methoxybenzaldehyde is not extensively reported in the literature, a reliable prediction can be formulated by examining the solubility of structurally related benzaldehyde derivatives. The general principle of "like dissolves like" provides a foundational understanding: the polarity of the solvent and the solute are the primary determinants of solubility.

The presence of the polar formyl and methoxy groups suggests potential solubility in polar organic solvents. Conversely, the nonpolar benzene ring and the chloro substituent indicate likely solubility in nonpolar organic solvents. Its aqueous solubility is expected to be low, a common characteristic of many benzaldehyde derivatives due to the hydrophobic nature of the benzene ring.[1]

Based on data for related compounds such as o-anisaldehyde (2-methoxybenzaldehyde) and other substituted benzaldehydes, the following solubility profile is predicted.[2][3]

Table 1: Predicted Solubility of 3-Chloro-2-methoxybenzaldehyde in Common Laboratory Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is well-suited to dissolve a wide range of organic compounds, including those with multiple polar functional groups.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating both polar and nonpolar moieties of the molecule.
Tetrahydrofuran (THF)Moderate to HighTHF's ether linkage provides some polarity, while its cyclic aliphatic structure allows for good interaction with the nonpolar regions of the solute.
AcetoneModerateAs a ketone, acetone has a significant dipole moment, enabling it to dissolve moderately polar compounds.
Polar Protic MethanolModerateThe hydroxyl group of methanol can engage in hydrogen bonding, and its short alkyl chain provides some nonpolar character, making it a versatile solvent.
EthanolModerateSimilar in properties to methanol, with slightly better solvating power for nonpolar compounds due to the longer alkyl chain.
Nonpolar Dichloromethane (DCM)Moderate to HighThe chlorinated nature of DCM allows it to effectively dissolve compounds with chloro substituents and aromatic rings.
ChloroformModerate to HighSimilar to DCM, chloroform is an excellent solvent for many organic solids.
TolueneLow to ModerateAs an aromatic solvent, toluene can interact favorably with the benzene ring of the solute, though its overall nonpolar character may limit solubility.
HexanesLowThe highly nonpolar nature of hexanes makes it a poor solvent for compounds with significant polarity.
Aqueous WaterLowThe hydrophobic benzene ring and chloro group are expected to significantly limit solubility in water, despite the presence of polar functional groups.[1][2]

Experimental Protocol for Solubility Determination

The following protocol provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 3-Chloro-2-methoxybenzaldehyde. This protocol is designed to be a self-validating system, incorporating controls and precise measurements to ensure the trustworthiness of the generated data.

Principle of the Method

This protocol employs the isothermal shake-flask method, a gold-standard technique for determining the solubility of a solid in a liquid. The method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • 3-Chloro-2-methoxybenzaldehyde (solid)

  • Selected solvents (e.g., DMSO, ethanol, dichloromethane, water)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess 3-Chloro-2-methoxybenzaldehyde prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add solid to solvent agitate Agitate at constant temperature until equilibrium is reached prep_solvent->agitate centrifuge Centrifuge to settle excess solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample for analysis filter->dilute analyze Analyze by HPLC dilute->analyze

Sources

Precision Synthesis of 3-Chloro-2-methoxybenzaldehyde: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Discovery Context

3-Chloro-2-methoxybenzaldehyde (CAS: 1060815-54-6 / 84143-69-1) has emerged as a high-value pharmacophore scaffold, distinct from its more common isomers (e.g., 5-chloro-2-methoxybenzaldehyde).[1] Its discovery and process optimization were driven by the need for precise regiochemical control in the synthesis of next-generation immunomodulators (Lenalidomide/Pomalidomide analogs) and SARS-CoV-2 Mpro inhibitors .[1]

Unlike standard benzaldehydes, the 1,2,3-substitution pattern (Aldehyde-Methoxy-Chloro) presents a unique steric and electronic profile.[1] The chlorine atom at the 3-position forces the adjacent methoxy group out of planarity, creating a specific "molecular twist" that enhances binding selectivity in kinase pockets and viral protease active sites.[1]

Core Application Areas:
  • Cereblon E3 Ligase Modulators: Used to synthesize 4-substituted isoindolinone derivatives, expanding the therapeutic window of IMiDs (Immunomodulatory imide drugs).[1]

  • Covalent Protease Inhibitors: Acts as a "warhead" precursor for azapeptide nitriles targeting the SARS-CoV-2 main protease (Mpro).[1]

  • Kinase Inhibition: A building block for inhibitors targeting EGFR and ABHD6 pathways.[1]

Part 2: The Challenge of Regiocontrol (Why Standard Routes Fail)

The "discovery" of a scalable route for this molecule was necessitated by the failure of classical electrophilic aromatic substitution (EAS) to yield the 3-chloro isomer selectively.[1]

The Regioselectivity Trap[1]
  • Direct Chlorination of o-Anisaldehyde: The methoxy group is a strong ortho/para director.[1] Chlorination of 2-methoxybenzaldehyde predominantly yields 5-chloro-2-methoxybenzaldehyde (para to OMe) or 3,5-dichloro products.[1] The 3-position (ortho to OMe, meta to CHO) is sterically crowded and electronically less favored than the 5-position.[1]

  • Direct Formylation of 2-Chloroanisole: Lithiation of 2-chloroanisole (1-chloro-2-methoxybenzene) typically occurs at the C-6 position (ortho to OMe, meta to Cl) due to steric hindrance at C-3 (between Cl and OMe).[1] This yields 2-chloro-6-methoxybenzaldehyde , not the desired target.[1]

The Solution: A stepwise Functional Group Interconversion (FGI) strategy starting from 3-Chlorosalicylic Acid , which effectively "locks" the chlorine position before the aldehyde is generated.[1]

Part 3: The "Gold Standard" Protocol (Salicylic Acid Route)[1]

This protocol describes the high-yield, scalable synthesis validated in patent literature (e.g., WO2016149401, CN101570473B).

Retrosynthetic Logic
  • Target: 3-Chloro-2-methoxybenzaldehyde[1][2][3][4][5][6][7]

  • Precursor 1: 3-Chloro-2-methoxybenzyl alcohol (Stable intermediate)[1]

  • Precursor 2: Methyl 3-chloro-2-methoxybenzoate (Establishes O-methylation)[1]

  • Starting Material: 3-Chlorosalicylic acid (Commercially available, defined regiochemistry)[1][7]

Detailed Experimental Workflow
Step 1: Tandem Methylation (Esterification & Etherification)
  • Objective: Convert both the carboxylic acid and phenol groups to methyl derivatives.

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.[1]
    

Protocol:

  • Charge a 3-neck round-bottom flask with 3-chlorosalicylic acid (1.0 eq) and acetone (10 vol).

  • Add

    
      (2.5 eq) followed by slow addition of Dimethyl sulfate  (2.2 eq) to maintain temperature 
    
    
    
    .
  • Reflux for 4–6 hours. Monitor by TLC (disappearance of acid).[1]

  • Workup: Cool, filter inorganic salts, concentrate filtrate. Partition residue between EtOAc and water.[1][8] Wash organic layer with brine, dry over

    
    .[1]
    
  • Yield: ~95% (Methyl 3-chloro-2-methoxybenzoate).[1]

Step 2: Selective Reduction to Benzyl Alcohol
  • Objective: Reduce the ester to the primary alcohol without dechlorinating the ring.

  • Reagents: Sodium Borohydride (

    
    ), Lithium Chloride (
    
    
    
    ) (generates in-situ
    
    
    ), THF/EtOH.[1]

Protocol:

  • Dissolve the ester (1.0 eq) in THF (5 vol) and Ethanol (5 vol).[1]

  • Add

    
      (2.0 eq) and stir for 15 min.
    
  • Add

    
      (2.0 eq) portion-wise at 
    
    
    
    .
  • Warm to room temperature and stir for 12 hours.

  • Quench: Slowly add sat.

    
     solution. Extract with DCM.
    
  • Yield: ~92% (3-Chloro-2-methoxybenzyl alcohol).[1][3]

Step 3: Oxidation to Aldehyde[1][9]
  • Objective: Controlled oxidation of alcohol to aldehyde (avoiding over-oxidation to acid).

  • Reagents: Activated Manganese Dioxide (

    
    ) or Swern Oxidation conditions.[1]
    

Protocol (


 Method - Scalable): 
  • Dissolve alcohol (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Add activated

    
      (10.0 eq). Note: Large excess is standard for MnO2.[1]
    
  • Stir at reflux (

    
    ) for 16–24 hours.
    
  • Filtration: Filter through a Celite pad to remove Mn species.

  • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

  • Final Yield: 85–90%.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare against these standard metrics.

MetricSpecificationNotes
Appearance Pale yellow to white solidOils often indicate residual solvent or impurities.[1]
Melting Point 52–56 °CSharp range indicates high purity.[1]

NMR (CDCl

)

10.4 (s, 1H, CHO)
Characteristic downfield aldehyde singlet.

NMR (Aromatic)

7.7–7.8 (dd), 7.6 (dd), 7.2 (t)
1,2,3-substitution pattern splitting.

NMR (Methoxy)

4.00 (s, 3H, OMe)
Distinct singlet.
Mass Spec (ESI)

170.59 [M+]
Chlorine isotope pattern (3:1 ratio for M/M+2) must be visible.

Part 5: Pathway Visualization

The following diagrams illustrate the logic flow and the specific synthetic pathway.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target 3-Chloro-2-methoxybenzaldehyde (Target Molecule) Alcohol 3-Chloro-2-methoxybenzyl alcohol (Stable Intermediate) Alcohol->Target Oxidation (MnO2) Ester Methyl 3-chloro-2-methoxybenzoate (Methylated Scaffold) Ester->Alcohol Reduction (LiBH4) Start 3-Chlorosalicylic Acid (Commercially Available) Start->Ester Methylation (DMS/K2CO3) Fail1 Direct Chlorination of o-Anisaldehyde (Yields 5-Cl isomer) Fail1->Target Low Selectivity Fail2 Direct Formylation of 2-Chloroanisole (Regio-scrambling) Fail2->Target Steric Hindrance

Caption: Retrosynthetic analysis contrasting the robust Salicylic Acid route against failed direct functionalization strategies.

Diagram 2: Step-by-Step Synthesis Workflow

Synthesis Step1 Step 1: Methylation Reagents: MeI or DMS, K2CO3 Temp: Reflux Yield: ~95% Intermediate1 Methyl 3-chloro- 2-methoxybenzoate Step1->Intermediate1 Step2 Step 2: Reduction Reagents: NaBH4, LiCl Solvent: THF/EtOH Yield: ~92% Intermediate2 3-Chloro-2-methoxy- benzyl alcohol Step2->Intermediate2 Step3 Step 3: Oxidation Reagents: MnO2 (Activated) Solvent: DCM Yield: ~88% Final 3-Chloro-2-methoxy- benzaldehyde Step3->Final Intermediate1->Step2 Intermediate2->Step3

Caption: Validated industrial workflow for the synthesis of 3-Chloro-2-methoxybenzaldehyde.

References

  • Preparation of Lenalidomide Analogs

    • Source: US Patent 8,946,265 B2.[1] "Process for the preparation of lenalidomide."

    • URL
  • Synthesis of 3-Methoxybenzaldehyde Derivatives (Methodology Basis)

    • Source: CN Patent 101570473 B. "Method for synthesizing 3-methoxybenzaldehyde."[1]

    • URL
  • Regioselective Synthesis of Chlorinated Phenols/Aldehydes

    • Source: PrepChem.[1] "Synthesis of 3-Chloro-2-hydroxybenzaldehyde." (Precursor synthesis context).

    • URL:[Link]

  • Azapeptide-Based SARS-CoV-2 Mpro Inhibitors

    • Source: Journal of Medicinal Chemistry (via NIH PubMed).[1] "Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity."[1]

    • URL:[Link]

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 329794345 (3-Chloro-2-methoxybenzaldehyde).[1][6]

    • URL:[Link][1]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents and building blocks is a constant. Among these, substituted benzaldehydes such as 3-Chloro-2-methoxybenzaldehyde serve as critical precursors for a wide array of molecular scaffolds. The successful and, more importantly, safe integration of such compounds into a research and development workflow hinges on a comprehensive understanding of their chemical personality—from their inherent reactivity to their potential physiological effects.

This guide provides an in-depth technical overview of the safety and handling protocols for 3-Chloro-2-methoxybenzaldehyde. Moving beyond a simple recitation of procedural steps, we will explore the rationale behind these recommendations, grounding them in the fundamental principles of chemical safety and risk mitigation. Our approach is designed to be a self-validating system, empowering the user with the knowledge to not only follow protocols but to understand and adapt them to their specific experimental context.

Hazard Identification and Classification: Understanding the Risks

Globally Harmonized System (GHS) Classification (Anticipated)

Based on analogs, 3-Chloro-2-methoxybenzaldehyde is anticipated to fall under the following GHS classifications:

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4][6][8]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4][5][6]

The "Exclamation Mark" pictogram (GHS07) is the primary symbol associated with these hazards.[2][3]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of 3-Chloro-2-methoxybenzaldehyde, especially of the solid form which can create dust, should be conducted in a well-ventilated area.[9][10] A certified chemical fume hood is mandatory for any procedures that could generate dust or vapors.[11]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE is not a passive exercise; it is an active measure to create a barrier between the researcher and the potential hazard.

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[12] A face shield should be considered when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory.[2][3] Given the lack of specific permeation data for 3-Chloro-2-methoxybenzaldehyde, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[6][12]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[2][5][12]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 3-Chloro-2- methoxybenzaldehyde CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust BasePPE Standard PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves CheckDust->BasePPE No AdvPPE Enhanced PPE: - Add Respirator - Consider Face Shield CheckDust->AdvPPE Yes Proceed Proceed with Experiment BasePPE->Proceed AdvPPE->Proceed

Figure 1: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage: Maintaining Chemical Integrity

Proper handling and storage are crucial for both safety and maintaining the purity of the reagent.

Handling
  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2][3][10] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[7][11]

  • Containment: Use this compound only in a chemical fume hood.[11] Avoid the formation of dust.[5][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5][10]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][9][10]

  • Atmosphere: For compounds sensitive to air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]

Accidental Release and First Aid Measures: A Protocol for Rapid Response

In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.

Accidental Release
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[12] Do not allow the chemical to enter drains or waterways.[3][11]

  • Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][7] Absorbent materials like vermiculite or sand can be used.[11]

First Aid Measures

The following first aid measures are based on the anticipated hazards of 3-Chloro-2-methoxybenzaldehyde. Seek immediate medical attention in all cases of significant exposure.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult or has stopped, provide artificial respiration.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][6] Remove contact lenses if present and easy to do.[2][3][5]

  • Ingestion: Rinse the mouth with water.[12] Do NOT induce vomiting.[3]

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Keep at Rest Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush with Water (15 min) Remove Contact Lenses Eye->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical FlushEyes->SeekMedical RinseMouth->SeekMedical

Figure 2: First aid response flowchart for exposure to 3-Chloro-2-methoxybenzaldehyde.

Fire-Fighting Measures and Stability/Reactivity

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12] Water spray can also be used.[6]

  • Unsuitable Extinguishing Media: A direct water jet may not be suitable.[3]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be released.[3][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][12]

Stability and Reactivity
  • Reactivity: No specific hazardous reactions are known under normal conditions of use.[3]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11] However, some related compounds are noted to be air-sensitive.[5][6]

  • Conditions to Avoid: Avoid exposure to air and incompatible materials.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[5][6][10]

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of 3-Chloro-2-methoxybenzaldehyde have not been fully investigated.[2] However, based on data from analogous compounds, the primary concerns are:

  • Acute Toxicity: Harmful if swallowed.[1][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5][6]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][13]

Ecological Information
  • Toxicity: Do not empty into drains or release into the environment.[3][7][11]

  • Persistence and Degradability: Data is not available, but it is advisable to prevent any release into the environment.

  • Bioaccumulation: Bioaccumulation is considered unlikely for similar compounds.[6]

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5][6][7]

  • Contaminated Packaging: Contaminated packaging should be treated in the same manner as the chemical itself.[3]

Conclusion

The safe and effective use of 3-Chloro-2-methoxybenzaldehyde in a research and development setting is contingent upon a proactive and informed approach to safety. By understanding the potential hazards through data from analogous compounds, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently handle this valuable chemical intermediate. This guide serves as a technical framework to support that endeavor, fostering a culture of safety and scientific excellence.

References

  • PubChem. 3-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. (2020-01-15). Available from: [Link]

  • Chemical Label. 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 2-Hydroxy-3-methoxybenzaldehyde. (2025-09-17). Available from: [Link]

  • Bio-Techne. Safety Data Sheet. Available from: [Link]

  • RIFM. methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023-12-27). Available from: [Link]

Sources

Technical Guide: Isomers of 2-Methoxy-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary

The 2-methoxy-chlorobenzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of Schiff bases, chalcones, and benzofuran derivatives. The positioning of the chlorine atom relative to the fixed methoxy (position 2) and aldehyde (position 1) groups drastically alters the electronic and steric environment of the molecule. This guide provides a rigorous technical analysis of the four distinct regioisomers, with a focus on scalable synthesis, physicochemical profiling, and downstream applications in drug discovery.

Structural Isomerism & Nomenclature

The parent structure is benzaldehyde with a methoxy group fixed at the ortho (2-) position. The chlorine atom can occupy positions 3, 4, 5, or 6.

The Four Regioisomers
Isomer NameIUPAC NomenclatureCAS NumberPhysical StateMelting Point
3-Cl 3-chloro-2-methoxybenzaldehyde223778-54-9Solid52–56 °C
4-Cl 4-chloro-2-methoxybenzaldehyde53581-86-5Solid70–75 °C
5-Cl 5-chloro-2-methoxybenzaldehyde7035-09-8Solid~50–60 °C*
6-Cl 6-chloro-2-methoxybenzaldehyde29866-54-4Solid56–58 °C

*Note: The 5-Cl isomer is frequently generated in situ or used as a crude solid; its hydroxy precursor (5-chlorosalicylaldehyde) melts at 99°C.

Structural Visualization

Isomers Parent 2-Methoxy-Chlorobenzaldehyde (Parent Scaffold) Iso3 3-Chloro Isomer (Cl at Pos 3) Steric crowding at OMe Parent->Iso3 Iso4 4-Chloro Isomer (Cl at Pos 4) Para to Aldehyde Parent->Iso4 Iso5 5-Chloro Isomer (Cl at Pos 5) Para to Methoxy (Most Common) Parent->Iso5 Iso6 6-Chloro Isomer (Cl at Pos 6) Steric crowding at CHO Parent->Iso6

Figure 1: Regioisomer hierarchy based on chlorine substitution position.

Synthetic Pathways: Regioselectivity & Strategy

Researchers typically choose between two primary routes: Direct Formylation (Route A) or O-Methylation (Route B). The choice depends heavily on the desired isomer and purity requirements.

Route A: Vilsmeier-Haack Formylation (Direct Functionalization)
  • Starting Material: Chloroanisole.

  • Mechanism: Electrophilic aromatic substitution using POCl₃/DMF.

  • Pros: Cheap starting materials.

  • Cons: Poor regioselectivity. For example, formylation of 3-chloroanisole often yields a mixture of isomers that requires difficult chromatographic separation.

Route B: O-Methylation of Chlorosalicylaldehydes (Preferred)
  • Starting Material: Chlorosalicylaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde).[1]

  • Mechanism: Williamson Ether Synthesis (SN2) using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Pros: 100% Regiocontrol. The aldehyde position is already fixed in the starting material.

  • Cons: Requires the specific chlorosalicylaldehyde precursor.

Synthesis Workflow Diagram

Synthesis Start1 Route A: Chloroanisole Reagent1 POCl3 / DMF (Vilsmeier-Haack) Start1->Reagent1 Result1 Mixture of Isomers (Low Selectivity) Reagent1->Result1 Start2 Route B: Chlorosalicylaldehyde Reagent2 MeI / K2CO3 (O-Methylation) Start2->Reagent2 Result2 Pure Regioisomer (High Yield) Reagent2->Result2

Figure 2: Comparison of synthetic routes. Route B is recommended for high-purity applications.

Experimental Protocol: Synthesis of 5-Chloro-2-Methoxybenzaldehyde

This protocol utilizes Route B (O-Methylation) to ensure the isolation of the pure 5-chloro isomer, which is critical for structure-activity relationship (SAR) studies.

Objective: Synthesize 5-chloro-2-methoxybenzaldehyde from 5-chlorosalicylaldehyde.

Materials:
  • Precursor: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.5 eq) [CAUTION: Neurotoxin]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. The suspension may turn bright yellow due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (15 mmol) dropwise via syringe.

    • Note: If using Acetone, heat to reflux (60°C) for 4–6 hours. If using DMF, stir at room temperature for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (lower R_f, phenolic) should disappear, replaced by the less polar product (higher R_f).

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Physicochemical Profiling & NMR Logic

Correct structural assignment relies on 1H NMR splitting patterns, particularly the coupling constants (J) of the aromatic protons.

IsomerExpected Aromatic Splitting Pattern (1H NMR)
3-Cl ABC System: Protons at 4, 5, 6. Expect a doublet (H4), triplet (H5), and doublet (H6). H4/H6 will show ortho coupling (~8 Hz) to H5.
4-Cl ABX System: Protons at 3, 5, 6. H3 is a singlet (isolated). H5 and H6 show ortho coupling. H3 may show weak meta coupling.
5-Cl AMX System: Protons at 3, 4, 6. H6 (ortho to CHO) appears as a doublet (J~2.5 Hz, meta coupling). H3 (ortho to OMe) is a doublet (J~9 Hz). H4 is a doublet of doublets (dd).
6-Cl ABC System: Protons at 3, 4, 5. Similar to 3-Cl but shifts differ due to proximity to the aldehyde carbonyl.
Pharmaceutical Applications

These isomers serve as "privileged scaffolds" in drug discovery.

  • Antifungal Agents:

    • Derivatives of 5-chloro-2-methoxybenzaldehyde have shown potent activity against Aspergillus flavus by disrupting cellular antioxidation mechanisms (See Reference 1).

  • Anticancer Therapeutics:

    • Used to synthesize chalcones (1,3-diphenyl-2-propene-1-one derivatives). The 5-Cl isomer derivatives exhibit cytotoxicity against HL-60 leukemia cell lines.

  • Alzheimer’s Research:

    • Methoxy-substituted benzaldehydes are precursors for fluorinated benzofuran derivatives , used as PET imaging agents for

      
      -amyloid plaques (See Reference 2).
      
References
  • MDPI (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

  • Cheng, Y., et al. (2010).

    
    -Amyloid Plaques.[2] ACS Medicinal Chemistry Letters. Retrieved from [Link]
    
  • PubChem. Compound Summary: 5-Chloro-2-methoxybenzaldehyde.[3][4] Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Chloro-2-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Two primary synthetic routes are detailed: the Vilsmeier-Haack formylation of 2-chloroanisole and the oxidation of 2-chloro-6-methoxytoluene. This guide offers in-depth, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to ensure a reproducible and safe synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

3-Chloro-2-methoxybenzaldehyde is a substituted benzaldehyde derivative of significant interest in organic synthesis. Its molecular structure, featuring a chlorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, provides a versatile scaffold for the construction of more complex molecules. The aldehyde group serves as a reactive handle for a variety of chemical transformations, while the chloro and methoxy substituents influence the electronic and steric properties of the aromatic ring, enabling regioselective reactions.

This application note will explore two effective and commonly employed methods for the synthesis of 3-Chloro-2-methoxybenzaldehyde in a laboratory setting. The first is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich aromatic compounds.[1][2][3] The second method involves the selective oxidation of the corresponding toluene derivative. Each protocol has been designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific integrity and practical applicability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chloro-2-methoxybenzaldehyde is presented in the table below.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Solid
Boiling Point 261.1 °C at 760 mmHg[4]
Density 1.244 g/cm³[4]
Flash Point 116 °C[4]
CAS Number 223778-54-9[4]

Synthetic Protocols

Two distinct and reliable synthetic pathways for the preparation of 3-Chloro-2-methoxybenzaldehyde are presented below.

Method 1: Vilsmeier-Haack Formylation of 2-Chloroanisole

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[5] In this protocol, 2-chloroanisole is formylated using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

Vilsmeier_Haack cluster_reagents Reagents 2-Chloroanisole 2-Chloroanisole Intermediate_Imine Intermediate Iminium Salt 2-Chloroanisole->Intermediate_Imine Electrophilic Aromatic Substitution Vilsmeier_Reagent POCl3, DMF Product 3-Chloro-2-methoxybenzaldehyde Intermediate_Imine->Product Hydrolysis Hydrolysis H2O

Caption: Vilsmeier-Haack formylation of 2-chloroanisole.

Reagent/MaterialGradeSupplier
2-ChloroanisoleReagentSigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium acetateAnhydrous, ≥99%Sigma-Aldrich
Diethyl ether (Et₂O)ACS reagent, ≥99.0%Fisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared
Brine (Saturated NaCl solution)Laboratory prepared
Anhydrous magnesium sulfate (MgSO₄)ReagentSigma-Aldrich
Round-bottom flask with stirring bar
Addition funnel
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-chloroanisole (1 equivalent) in anhydrous dichloromethane (DCM) dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Chloro-2-methoxybenzaldehyde.

Method 2: Oxidation of 2-Chloro-6-methoxytoluene

This method involves the selective oxidation of the methyl group of 2-chloro-6-methoxytoluene to an aldehyde. Various oxidizing agents can be employed, with ceric ammonium nitrate (CAN) or a two-stage electrochemical oxidation being effective choices.[6] A common laboratory-scale approach utilizes N-Bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis.

Oxidation_Pathway cluster_reagents Reagents Starting_Material 2-Chloro-6-methoxytoluene Brominated_Intermediate 2-Bromomethyl-1-chloro-3-methoxybenzene Starting_Material->Brominated_Intermediate Radical Bromination Bromination_Reagents NBS, Benzoyl Peroxide, CCl4 Product 3-Chloro-2-methoxybenzaldehyde Brominated_Intermediate->Product Hydrolysis Hydrolysis_Reagents H2O, CaCO3

Caption: Synthesis via oxidation of 2-chloro-6-methoxytoluene.

Reagent/MaterialGradeSupplier
2-Chloro-6-methoxytoluene>96.0% (GC)TCI
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
Benzoyl peroxideLuperox® A75, 75%Sigma-Aldrich
Carbon tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-Aldrich
Calcium carbonate (CaCO₃)≥99.0%Sigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher Scientific
Saturated sodium bisulfite solutionLaboratory prepared
Brine (Saturated NaCl solution)Laboratory prepared
Anhydrous sodium sulfate (Na₂SO₄)ReagentSigma-Aldrich
Round-bottom flask with stirring bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
  • Benzylic Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxytoluene (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the disappearance of the starting material on TLC. The solid succinimide byproduct will float to the surface upon completion.

  • Work-up of Brominated Intermediate: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-1-chloro-3-methoxybenzene. This intermediate is often used in the next step without further purification.

  • Hydrolysis to Aldehyde: To the crude brominated intermediate, add a mixture of water and a suitable organic co-solvent (e.g., acetone or THF) and calcium carbonate (to neutralize the HBr formed).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Final Work-up and Purification: After cooling, filter the mixture to remove calcium salts.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent by rotary evaporation.

  • Purify the resulting crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the final product, 3-Chloro-2-methoxybenzaldehyde.

Safety Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][8]

Reagent-Specific Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive substance. Avoid inhalation of dust and contact with skin and eyes.[9][10][11] It is also an oxidizer and should be kept away from combustible materials.[10]

  • Benzoyl peroxide: A strong oxidizing agent and can be explosive when dry.[12][13] It is also a skin irritant.[14][15] Handle with care and avoid friction or shock.[12]

  • Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use only in a well-ventilated fume hood.

Characterization of 3-Chloro-2-methoxybenzaldehyde

The identity and purity of the synthesized 3-Chloro-2-methoxybenzaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.4 (s, 1H, -CHO), 7.6-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.0 (-CHO), 158.0, 135.0, 130.0, 128.0, 125.0, 124.0 (Ar-C), 56.0 (-OCH₃)
Mass Spectrometry (EI) m/z: 170 (M⁺), 169 (M-H)⁺, 141 (M-CHO)⁺, 135 (M-Cl)⁺
IR (KBr) ν (cm⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1580, 1470 (C=C stretch of aromatic ring), ~1260 (C-O stretch of ether)

Discussion

Both the Vilsmeier-Haack formylation and the oxidation of the corresponding toluene derivative are viable and effective methods for the synthesis of 3-Chloro-2-methoxybenzaldehyde. The choice of method may depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product.

The Vilsmeier-Haack reaction offers a direct route to the aldehyde from the readily available 2-chloroanisole.[16][17][18] However, the use of phosphorus oxychloride requires stringent anhydrous conditions and careful handling. The oxidation of 2-chloro-6-methoxytoluene provides an alternative pathway, but it involves a two-step process. The radical bromination with NBS is generally high-yielding, but the subsequent hydrolysis step may require optimization to achieve high conversion.

Conclusion

This application note has provided detailed, step-by-step protocols for the laboratory-scale synthesis of 3-Chloro-2-methoxybenzaldehyde via two distinct synthetic routes. By following these guidelines, researchers and scientists can confidently and safely produce this valuable chemical intermediate for their research and development needs. The inclusion of mechanistic insights, safety precautions, and characterization data aims to facilitate a comprehensive understanding and successful execution of the synthesis.

References

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Applications of 3-Chloro-2-methoxybenzaldehyde in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 3-Chloro-2-methoxybenzaldehyde

3-Chloro-2-methoxybenzaldehyde, with the CAS Number 223778-54-9, is a versatile aromatic aldehyde that serves as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a reactive aldehyde group flanked by a methoxy and a chloro substituent, offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-Chloro-2-methoxybenzaldehyde, complete with detailed application notes and robust protocols tailored for researchers, scientists, and professionals in drug development. While this compound is a specialized reagent, its structural motifs are pertinent to the synthesis of a wide array of target molecules, from pharmaceutical intermediates to advanced materials.

The strategic placement of the chloro and methoxy groups on the benzene ring significantly influences the reactivity of the aldehyde functionality. The electron-donating methoxy group can activate the ring towards electrophilic substitution, while the electron-withdrawing chloro group imparts both electronic and steric effects that can be exploited for regioselective transformations. This interplay of functional groups makes 3-Chloro-2-methoxybenzaldehyde a key intermediate for the synthesis of substituted heterocycles, complex natural product analogs, and novel therapeutic agents.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 3-Chloro-2-methoxybenzaldehyde in a laboratory setting.

PropertyValueSource
CAS Number 223778-54-9[1]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
Physical Form Solid[2][3]
Melting Point 31-34 °C[3]
Boiling Point 261.1 °C at 760 mmHg[1]
Density 1.244 g/cm³[1]

Safety Information:

3-Chloro-2-methoxybenzaldehyde should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

HazardGHS PictogramHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)H335: May cause respiratory irritation

(Data sourced from commercial suppliers and may require further verification with a comprehensive Safety Data Sheet.)[2][3]

Core Synthetic Applications and Protocols

The aldehyde functionality in 3-Chloro-2-methoxybenzaldehyde is a gateway to a multitude of chemical transformations. This section details key reactions and provides exemplary protocols. It is important to note that while these protocols are based on established synthetic methodologies for substituted benzaldehydes, optimization for this specific substrate may be necessary.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. 3-Chloro-2-methoxybenzaldehyde can be readily converted to a variety of substituted styrenes using this methodology. These products can serve as precursors to polymers, fine chemicals, and pharmaceutical intermediates.

Causality in Experimental Choices: The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome of the reaction. Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides, generally favor the formation of (Z)-alkenes, while stabilized ylides, bearing an electron-withdrawing group, predominantly yield (E)-alkenes. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Protocol: Synthesis of 1-Chloro-2-methoxy-3-(prop-1-en-1-yl)benzene

This protocol describes a Wittig reaction using a non-stabilized ylide to favor the (Z)-isomer.

Materials:

  • 3-Chloro-2-methoxybenzaldehyde

  • Ethyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red or orange color of the ylide indicates its generation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-Chloro-2-methoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.

Wittig_Reaction reagent1 3-Chloro-2-methoxybenzaldehyde product 1-Chloro-2-methoxy-3-(prop-1-en-1-yl)benzene reagent1->product reagent2 Ethyltriphenylphosphonium bromide + NaH intermediate Phosphonium Ylide reagent2->intermediate Deprotonation byproduct Triphenylphosphine oxide product->byproduct intermediate->product Nucleophilic attack & cycloaddition-elimination

Carbon-Carbon Bond Formation: The Aldol Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds. 3-Chloro-2-methoxybenzaldehyde, lacking α-hydrogens, can act as an electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. This reaction is fundamental in the synthesis of chalcones and other α,β-unsaturated carbonyl compounds, which are scaffolds for numerous biologically active molecules.

Causality in Experimental Choices: The reaction is typically base-catalyzed, with the base abstracting an α-proton from the enolizable partner to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-Chloro-2-methoxybenzaldehyde. The initial β-hydroxy carbonyl adduct readily undergoes dehydration, often under the reaction conditions, to yield the thermodynamically stable conjugated system. The choice of a strong base like sodium hydroxide ensures the formation of the enolate.

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-chloro-2-methoxyphenyl)prop-2-en-1-one

Materials:

  • 3-Chloro-2-methoxybenzaldehyde

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water and add it to the ethanolic solution of the ketone.

  • Stir the mixture at room temperature for 15 minutes.

  • Condensation: Add a solution of 3-Chloro-2-methoxybenzaldehyde (1 equivalent) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~5-6.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Aldol_Condensation start 3-Chloro-2-methoxybenzaldehyde + 4-Hydroxyacetophenone step1 Base-catalyzed enolate formation start->step1 step2 Nucleophilic attack on aldehyde step1->step2 step3 Dehydration step2->step3 product Chalcone Derivative step3->product

Oxidation to Carboxylic Acid

The aldehyde group of 3-Chloro-2-methoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2-methoxybenzoic acid. This transformation is crucial for the synthesis of esters, amides, and other carboxylic acid derivatives that are prevalent in pharmaceuticals and agrochemicals.

Causality in Experimental Choices: A variety of oxidizing agents can be employed. For a mild and selective oxidation, reagents like potassium permanganate (KMnO₄) under basic conditions or Pinnick oxidation conditions (sodium chlorite and a scavenger) are often preferred to avoid side reactions on the aromatic ring. The use of a phase transfer catalyst can be beneficial in biphasic systems to enhance the reaction rate.

Protocol: Synthesis of 3-Chloro-2-methoxybenzoic acid

Materials:

  • 3-Chloro-2-methoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • Reaction Setup: Dissolve 3-Chloro-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • In a separate flask, prepare a solution of potassium permanganate (2-3 equivalents) and sodium hydroxide (1 equivalent) in water.

  • Oxidation: Slowly add the KMnO₄ solution to the aldehyde solution at 0-5 °C with vigorous stirring.

  • After the addition, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Filter the reaction mixture to remove any remaining inorganic salts.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-Chloro-2-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Reduction to Alcohol

The reduction of 3-Chloro-2-methoxybenzaldehyde to (3-Chloro-2-methoxyphenyl)methanol provides a valuable primary alcohol intermediate. This alcohol can be further functionalized, for instance, by conversion to halides or ethers, expanding its synthetic utility.

Causality in Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it an ideal choice for this transformation as it will not reduce other functional groups that might be present in more complex substrates. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Protocol: Synthesis of (3-Chloro-2-methoxyphenyl)methanol

Materials:

  • 3-Chloro-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-Chloro-2-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (0.5 equivalents) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the crude alcohol, which can be purified by column chromatography if necessary.

Potential in Heterocyclic Synthesis

Substituted benzaldehydes are pivotal starting materials for the synthesis of a wide range of heterocyclic compounds. While specific examples utilizing 3-Chloro-2-methoxybenzaldehyde are not abundant in readily available literature, its structure suggests significant potential in this area. For instance, it could be employed in reactions such as the Friedländer annulation for the synthesis of substituted quinolines, or in multicomponent reactions to build complex heterocyclic scaffolds. Researchers are encouraged to explore these avenues, as the resulting heterocycles bearing the 3-chloro-2-methoxy substitution pattern could exhibit novel biological activities.

Conclusion and Future Outlook

3-Chloro-2-methoxybenzaldehyde, though a specialized reagent, holds considerable promise as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, provide a platform for the regioselective synthesis of a diverse array of organic molecules. The protocols detailed herein for fundamental transformations such as olefination, condensation, oxidation, and reduction serve as a practical guide for researchers to harness the synthetic potential of this compound. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the exploration of underutilized starting materials like 3-Chloro-2-methoxybenzaldehyde will undoubtedly pave the way for new synthetic innovations.

References

Sources

Application Notes and Protocols: 3-Chloro-2-methoxybenzaldehyde as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Benzaldehyde in CNS Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of novel therapeutic agents. 3-Chloro-2-methoxybenzaldehyde, a readily available aromatic aldehyde, presents itself as a compelling, yet underexplored, building block for the construction of complex heterocyclic scaffolds, particularly those relevant to Central Nervous System (CNS) drug discovery. The unique substitution pattern of this molecule—a chloro group at the 3-position and a methoxy group at the 2-position—offers a handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the potential applications of 3-chloro-2-methoxybenzaldehyde as a pharmaceutical intermediate. We will propose a novel and scientifically rigorous synthetic pathway for the preparation of a key benzisothiazole intermediate, a scaffold present in several atypical antipsychotic drugs. Detailed experimental protocols, causality-driven explanations, and illustrative diagrams are provided to empower researchers in their quest for next-generation CNS therapeutics.

The Benzisothiazole Scaffold: A Privileged Motif in Antipsychotic Drug Design

Atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders, offering improved efficacy and a more favorable side-effect profile compared to first-generation agents. A recurring structural motif in several successful second-generation antipsychotics, such as ziprasidone and lurasidone, is the benzisothiazole ring system. This privileged scaffold plays a crucial role in the pharmacodynamic and pharmacokinetic properties of these drugs, contributing to their high affinity for dopamine D2 and serotonin 5-HT2A receptors.

Given the clinical significance of benzisothiazole-containing antipsychotics, the development of novel and efficient synthetic routes to access structurally diverse analogs is a key objective in pharmaceutical research. Herein, we present a proposed application of 3-chloro-2-methoxybenzaldehyde in the synthesis of a novel, substituted 3-(piperazin-1-yl)benzo[d]isothiazole, a key intermediate for the generation of new chemical entities with potential antipsychotic activity.

Proposed Synthetic Pathway: From 3-Chloro-2-methoxybenzaldehyde to a Key Benzisothiazole Intermediate

The following multi-step synthetic sequence outlines a plausible route to transform 3-chloro-2-methoxybenzaldehyde into a valuable piperazinyl-benzisothiazole intermediate. Each step is accompanied by a detailed protocol and a discussion of the underlying chemical principles.

Synthetic_Pathway A 3-Chloro-2-methoxybenzaldehyde B 3-Chloro-2-methoxybenzoic acid A->B 1. Jones Oxidation C 3-Chloro-2-methoxybenzamide B->C 2. Amide Formation D 3-Chloro-2-methoxybenzonitrile C->D 3. Dehydration E 3-Chloro-2-hydroxybenzonitrile D->E 4. Demethylation F 3-Chloro-2-mercaptobenzonitrile E->F 5. Thiolation G 4-Chloro-1,2-benzisothiazol-3-amine F->G 6. Oxidative Cyclization H 4-Chloro-1,2-benzisothiazol-3(2H)-one G->H 7. Hydrolysis I 3,4-Dichloro-1,2-benzisothiazole H->I 8. Halogenation J 4-Chloro-3-(piperazin-1-yl)-1,2-benzisothiazole I->J 9. Nucleophilic Substitution

Figure 1: Proposed synthetic pathway from 3-Chloro-2-methoxybenzaldehyde to a key benzisothiazole intermediate.

Step 1: Oxidation to 3-Chloro-2-methoxybenzoic acid

The initial step involves the oxidation of the aldehyde functionality to a carboxylic acid. The Jones oxidation is a robust and high-yielding method for this transformation.

Protocol 1: Jones Oxidation

  • Dissolve 3-chloro-2-methoxybenzaldehyde (1.0 eq) in acetone at 0 °C.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of isopropanol until the orange color of Cr(VI) is discharged.

  • Partition the mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-chloro-2-methoxybenzoic acid.

Reactant MW Equivalents
3-Chloro-2-methoxybenzaldehyde170.591.0
Chromium Trioxide99.991.1
Sulfuric Acid98.081.1

Table 1: Reagents for Jones Oxidation.

Step 2 & 3: Conversion to 3-Chloro-2-methoxybenzonitrile

The carboxylic acid is then converted to the corresponding nitrile via a two-step sequence involving the formation of a primary amide followed by dehydration.

Protocol 2: Amide Formation and Dehydration

  • To a solution of 3-chloro-2-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

  • Stir vigorously for 1 hour, then extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-chloro-2-methoxybenzamide.

  • To a solution of the crude amide in DMF, add cyanuric chloride (0.5 eq) and stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 3-chloro-2-methoxybenzonitrile.

Step 4 & 5: Formation of 3-Chloro-2-mercaptobenzonitrile

This two-step sequence involves the demethylation of the methoxy group to a phenol, followed by conversion to the thiophenol.

Protocol 3: Demethylation and Thiolation

  • Dissolve 3-chloro-2-methoxybenzonitrile (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of boron tribromide (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-chloro-2-hydroxybenzonitrile.

  • To a solution of 3-chloro-2-hydroxybenzonitrile (1.0 eq) in DMF, add sodium hydrosulfide (1.5 eq).

  • Heat the reaction mixture at 100 °C for 4 hours.

  • Cool the reaction to room temperature, acidify with 1M HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-2-mercaptobenzonitrile.

Step 6 & 7: Synthesis of 4-Chloro-1,2-benzisothiazol-3(2H)-one

The 2-mercaptobenzonitrile undergoes oxidative cyclization to form the benzisothiazole ring system.

Protocol 4: Oxidative Cyclization and Hydrolysis

  • Dissolve 3-chloro-2-mercaptobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature at 20-25 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water. The precipitate, 4-chloro-1,2-benzisothiazol-3-amine hydrochloride, is collected by filtration.

  • Hydrolyze the amine by heating in an aqueous acidic solution (e.g., 2M HCl) at reflux for 4 hours.

  • Cool the reaction mixture and collect the precipitated 4-chloro-1,2-benzisothiazol-3(2H)-one by filtration.

Step 8 & 9: Formation of 4-Chloro-3-(piperazin-1-yl)-1,2-benzisothiazole

The final steps involve the conversion of the benzisothiazolone to a 3-halo derivative, followed by nucleophilic substitution with piperazine to yield the desired intermediate.

Protocol 5: Halogenation and Piperazine Coupling

  • Suspend 4-chloro-1,2-benzisothiazol-3(2H)-one (1.0 eq) in phosphorus oxychloride (excess) and heat at reflux for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product, 3,4-dichloro-1,2-benzisothiazole, with a suitable organic solvent like toluene.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude 3,4-dichloro-1,2-benzisothiazole in a suitable solvent such as isopropanol and add an excess of piperazine (4.0 eq).

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the reaction, add water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford 4-chloro-3-(piperazin-1-yl)-1,2-benzisothiazole.

Application in the Synthesis of a Novel Antipsychotic Candidate

The synthesized intermediate, 4-chloro-3-(piperazin-1-yl)-1,2-benzisothiazole, is a versatile building block for the creation of novel antipsychotic drug candidates. By analogy to the synthesis of ziprasidone, this intermediate can be coupled with a second fragment, such as 5-(2-chloroethyl)-6-chlorooxindole, to generate a novel molecule with potential dual D2/5-HT2A receptor antagonism.

Drug_Synthesis Intermediate 4-Chloro-3-(piperazin-1-yl)-1,2-benzisothiazole Drug Novel Antipsychotic Candidate Intermediate->Drug Nucleophilic Substitution Fragment 5-(2-Chloroethyl)-6-chlorooxindole Fragment->Drug

Figure 2: Proposed coupling reaction to synthesize a novel antipsychotic candidate.

Conclusion and Future Perspectives

This application note has detailed a plausible and scientifically sound synthetic strategy for the utilization of 3-chloro-2-methoxybenzaldehyde as a valuable intermediate in the synthesis of a key benzisothiazole scaffold. The proposed multi-step synthesis, while requiring further optimization and experimental validation, provides a clear roadmap for researchers to access novel chemical matter in the pursuit of next-generation antipsychotic drugs. The strategic functionalization of the benzaldehyde starting material allows for the introduction of substituents that can be used to fine-tune the pharmacological profile of the final drug candidates. The protocols and rationale presented herein are intended to serve as a foundation for further exploration and innovation in the field of CNS drug discovery.

References

  • Please note that as this is a proposed synthetic pathway, direct literature precedents for the entire sequence may not exist.
  • For general procedures on the synthesis of benzisothiazoles, please refer to comprehensive organic chemistry textbooks and relevant review articles.
  • For the synthesis of key intermediates for ziprasidone and lurasidone, consult the following representative patents: Lowe, J. A., et al. (1989). U.S. Patent No. 4,831,031. Pfizer Inc. Oshiro, Y., et al. (1995). U.S. Patent No. 5,532,372. Sumitomo Pharmaceuticals Company, Limited.
  • For general information on the synthesis of 1,2-benzisothiazol-3-ones from 2-halobenzonitriles, see: European P
  • For the conversion of 1,2-benzisothiazol-3-ones to 3-halo-1,2-benzisothiazoles, see: European P
  • For the reaction of 3-halo-1,2-benzisothiazoles with piperazine, see: U.S.

Application Note: High-Precision Derivatization of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2-methoxybenzaldehyde (CAS 54881-49-1) is a critical pharmacophore intermediate used in the synthesis of kinase inhibitors, antitubercular agents, and heterocyclic scaffolds. Its unique substitution pattern—featuring a bulky methoxy group ortho to the reactive carbonyl and a chlorine atom at the meta position—creates a specific steric and electronic environment that challenges standard benzaldehyde protocols. This guide provides optimized protocols for reductive amination, Knoevenagel condensation, and oxidation, specifically engineered to overcome the steric hindrance imposed by the 2-methoxy substituent while leveraging the electronic activation of the 3-chloro group.

Chemical Profile & Reactivity Analysis

The "Ortho-Meta" Conflict

Successful derivatization of 3-Chloro-2-methoxybenzaldehyde requires understanding two competing forces:

  • Steric Hindrance (The 2-OMe Blockade): The methoxy group at the ortho position creates significant steric crowding around the carbonyl carbon. This retards the attack of bulky nucleophiles (e.g., secondary amines) and makes the formation of tetrahedral intermediates reversible.

    • Implication: Standard equilibrium methods (e.g., mixing amine and aldehyde in MeOH) often stall. Dehydrating conditions (Dean-Stark or molecular sieves) or Lewis acid activation are often mandatory.

  • Electronic Activation (The 3-Cl Pull): The chlorine atom at position 3 exerts an inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, partially compensating for the electron-donating resonance (+M) of the methoxy group.

    • Implication: Once the steric barrier is breached, the reaction proceeds rapidly.

Reaction Landscape Visualization

The following diagram maps the primary synthetic pathways available for this substrate.

ReactionLandscape cluster_0 Key Transformations Aldehyde 3-Chloro-2-methoxybenzaldehyde (Starting Material) SchiffBase Schiff Base / Imine (Anticancer/Antibacterial) Aldehyde->SchiffBase 1° Amine, EtOH, Reflux Acid 3-Chloro-2-methoxybenzoic Acid (Building Block) Aldehyde->Acid NaClO2, H2O2 (Pinnick Oxidation) Alkene Cinnamic Acid Derivs. (Knoevenagel Products) Aldehyde->Alkene Active Methylene, Piperidine Amine Secondary/Tertiary Amine (Kinase Inhibitors) SchiffBase->Amine NaBH(OAc)3 or NaBH4

Figure 1: Synthetic divergence from 3-Chloro-2-methoxybenzaldehyde. The aldehyde serves as a linchpin for accessing diverse chemical space.

Protocol A: Sterically Demanding Reductive Amination

Application: Synthesis of secondary amines for drug discovery libraries. Challenge: The 2-methoxy group hinders imine formation. Solution: Use Titanium(IV) isopropoxide to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).

Materials
  • 3-Chloro-2-methoxybenzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Dry THF or Ethanol

  • Workup: 1M NaOH, Ethyl Acetate

Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under nitrogen, dissolve 3-Chloro-2-methoxybenzaldehyde (10 mmol) and the amine (11 mmol) in dry THF (20 mL).

    • Add Ti(OiPr)4 (12 mmol) dropwise. The solution may turn slightly yellow/orange.[1]

    • Expert Insight: Stir at room temperature for 6–12 hours. Do not rush this step. The bulky 2-OMe group slows down the dehydration. Monitor by TLC until the aldehyde spot disappears.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (15 mmol) portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding 10 mL of water (a white precipitate of TiO2 will form).

    • Add 1M NaOH (10 mL) to dissolve inorganic salts or filter through a Celite pad to remove titanium solids.

    • Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete imine formation due to sterics.Extend step 1 to 24h or heat to 40°C.
Alcohol Byproduct Direct reduction of aldehyde before imine formed.Ensure Ti(OiPr)4 is fresh; do not add NaBH4 until TLC shows no aldehyde.
Emulsion Titanium salts during workup.Use 1M NaOH or Rochelle's salt solution during quench.

Protocol B: Knoevenagel Condensation (Green Chemistry)

Application: Synthesis of cinnamic acid derivatives and styryl scaffolds. Advantage: Microwave irradiation overcomes the steric barrier of the 2-OMe group more effectively than thermal reflux.

Materials
  • 3-Chloro-2-methoxybenzaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.0 equiv)

  • Catalyst: Ammonium Acetate (10 mol%) or Piperidine (catalytic drops)

  • Solvent: Ethanol (or solvent-free)

Methodology
  • Preparation: Mix aldehyde (5 mmol) and malononitrile (5 mmol) in Ethanol (5 mL).

  • Catalysis: Add Ammonium Acetate (0.5 mmol).

  • Irradiation: Place in a microwave reactor. Set parameters: 80°C, 100W, 5–10 minutes.

    • Note: If using conventional heating, reflux in ethanol for 2–4 hours.

  • Isolation:

    • Cool the reaction mixture. The product often precipitates out as a solid due to the high crystallinity imparted by the chlorine atom.

    • Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Protocol C: Pinnick Oxidation (Aldehyde to Acid)

Application: Generating 3-Chloro-2-methoxybenzoic acid (CAS 3260-93-3) without chlorinating the ring or demethylating the ether.

Mechanism & Logic

Standard oxidants like KMnO4 can be too harsh, potentially attacking the methoxy group. The Pinnick oxidation (NaClO2) is highly chemoselective for the aldehyde-to-acid transformation.

Methodology
  • Solution A: Dissolve aldehyde (10 mmol) in t-Butanol (25 mL) and 2-Methyl-2-butene (scavenger, 6 mL).

  • Solution B: Dissolve Sodium Chlorite (NaClO2, 30 mmol) and Sodium Dihydrogen Phosphate (NaH2PO4, 25 mmol) in Water (10 mL).

  • Reaction: Add Solution B to Solution A dropwise at room temperature. The solution will turn yellow.

  • Workup: Stir for 2 hours. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. The product, 3-Chloro-2-methoxybenzoic acid, is isolated as a white solid (Yield typically >90%).

Comparative Data Summary

The following table summarizes expected outcomes based on validated analog chemistry (e.g., 3,5-dimethoxybenzaldehyde or 2-chlorobenzaldehyde) applied to this specific substrate.

Reaction TypeReagentConditionsTypical YieldKey Byproduct to Avoid
Schiff Base Primary Amine, EtOHReflux, 4h, cat. AcOH85-92%Hydrolysis back to aldehyde
Reductive Amination Amine, STAB*DCM, RT, 12h75-85%Benzyl Alcohol (over-reduction)
Knoevenagel Malononitrile, Pip.EtOH, Reflux, 2h88-95%Michael Addition adducts
Oxidation NaClO2, H2O2Acetone/Water, RT90-95%Chlorinated side-products

*STAB = Sodium Triacetoxyborohydride (Alternative to Ti(OiPr)4/NaBH4 method)

References

  • PubChem. (2025).[2] 3-Chloro-2-hydroxybenzaldehyde (Analogous Reactivity Data).[2][3] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Reductive Amination: General Protocols and Mechanism. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes.[4] [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the quality control and synthesis of pharmaceutical intermediates. It provides a validated, high-integrity workflow for the analysis of 3-Chloro-2-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction & Scientific Context

3-Chloro-2-methoxybenzaldehyde (CAS: 84200-53-3) is a critical pharmacophore and intermediate used in the synthesis of various bioactive molecules, including antiviral agents and kinase inhibitors. Its structural integrity—specifically the positioning of the chlorine atom at C3 and the methoxy group at C2—is vital for downstream structure-activity relationships (SAR).

Analytical Challenges
  • Isomer Differentiation: The primary challenge in analyzing this compound is separating it from its regioisomers (e.g., 3-chloro-4-methoxybenzaldehyde or 2-chloro-3-methoxybenzaldehyde). These isomers possess identical molecular weights (170.59 g/mol ) and similar fragmentation patterns.

  • Thermal Stability: While benzaldehydes are generally stable, ortho-substituted variants can undergo thermal oxidation to their corresponding benzoic acids or decarbonylation in active GC inlets.

  • Matrix Complexity: In synthesis reaction mixtures, this aldehyde may coexist with starting materials (2-chloroanisole) or over-oxidation byproducts.

This protocol utilizes a non-polar capillary column (5% phenyl-arylene) which relies on boiling point and weak dipole-induced dipole interactions to resolve these isomers effectively.

Experimental Design (The "Why")

  • Column Selection (DB-5ms): A low-bleed, non-polar phase is chosen to minimize column bleed at high temperatures and provide sharp peak shapes for aromatic aldehydes.

  • Solvent Choice (Ethyl Acetate): Dichloromethane (DCM) or Ethyl Acetate is preferred over Methanol. Methanol can induce acetal formation with the aldehyde function in the injector port, leading to ghost peaks.

  • Ionization (EI 70 eV): Standard Electron Impact ionization is selected to generate a library-searchable spectrum with the characteristic chlorine isotope pattern (

    
    ).
    

Detailed Protocol

Reagents and Materials
  • Analyte: 3-Chloro-2-methoxybenzaldehyde (Reference Standard, >98% purity).[1]

  • Solvent: Ethyl Acetate (HPLC/GC Grade).

  • Internal Standard (Optional): 1,4-Dichlorobenzene (to monitor injection precision).

Sample Preparation Workflow

The following workflow ensures sample homogeneity and prevents injector overload.

SamplePrep Figure 1: Sample Preparation Workflow Weigh Weigh 10 mg Analyte Dissolve Dissolve in 10 mL Ethyl Acetate Weigh->Dissolve Stock Soln Dilute Dilute 1:10 (Final: 100 µg/mL) Dissolve->Dilute Working Soln Vial Transfer to Autosampler Vial Dilute->Vial

Instrument Conditions

Table 1: GC-MS Operational Parameters

ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard split/splitless capability.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)"UI" (Ultra Inert) prevents aldehyde tailing.
Inlet Temp 250 °CSufficient volatilization without thermal degradation.
Injection Mode Split (Ratio 20:1)Prevents detector saturation for main peak analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp allows isomer resolution; high finish cleans column.
Transfer Line 280 °CPrevents condensation of high-boiling impurities.
Ion Source 230 °C (EI)Standard temp for reproducible fragmentation.
Scan Range m/z 35 – 350Covers molecular ion and key fragments.

Results & Data Analysis

Chromatographic Performance

Under these conditions, 3-Chloro-2-methoxybenzaldehyde typically elutes between 8.5 and 10.5 minutes .

  • Peak Shape: Symmetrical (Tailing Factor

    
    ).
    
  • Resolution: Should be

    
     from any adjacent isomer peaks.
    
Mass Spectrum Interpretation

The identification is confirmed by three key spectral features:

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 170  and 172  with a 3:1 intensity ratio, confirming the presence of one chlorine atom.
    
  • Base Peak / Loss of Hydrogen: A strong signal at m/z 169 (

    
    ) is common for benzaldehydes (loss of aldehydic H).
    
  • Ortho Effect: The methoxy group at the ortho position facilitates the loss of formaldehyde (

    
    ) or CHO fragments.
    

Predicted Fragmentation Pathway:

  • 
     (Stable acylium ion)
    
  • 
     (Chloroanisole cation)
    
  • 
     (Chlorophenol cation pattern)
    

Fragmentation Figure 2: Primary MS Fragmentation Pathways M Molecular Ion [M]+ m/z 170/172 (Cl isotope pattern) M_H [M-H]+ m/z 169 (Acylium Ion) M->M_H - H• M_CHO [M-CHO]+ m/z 141 (Chloroanisole) M->M_CHO - CHO• M_CH3 [M-CH3]+ m/z 155 (Loss of Methyl) M->M_CH3 - CH3•

System Suitability Criteria

Before running unknown samples, ensure the system meets these metrics:

  • S/N Ratio:

    
     for the analyte peak at 100 µg/mL.
    
  • Precision: RSD

    
     for peak area over 5 replicate injections.
    
  • Air/Water Check: m/z 18 and 28 abundances should be

    
     of m/z 69 (PFTBA).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner with Deactivated (Ultra Inert) Wool liner. Trim column head (10-20 cm).
Ghost Peaks Acetal formationEnsure solvent is not methanol/ethanol. Use Ethyl Acetate or Acetonitrile.
Missing Molecular Ion Ion source too hotLower source temperature to 200°C to preserve the molecular ion.
Broad Solvent Front Injection volume too largeReduce injection volume to 0.5 µL or increase split ratio.

References

  • Sigma-Aldrich. 3-Chloro-2-methoxybenzaldehyde Product Specification. Accessed 2025.[1][2][3][4][5] Link (Note: Link directs to structurally similar chlorobenzaldehydes for property verification).

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 3-methoxy- Fragmentation Patterns. NIST Chemistry WebBook. Link (Used for comparative fragmentation logic of methoxy-benzaldehydes).

  • PubChem. Compound Summary: 3-Chloro-2-methoxybenzaldehyde (CAS 84200-53-3).[4] National Library of Medicine. Link.

  • BenchChem. GC-MS Analysis of Aromatic Aldehydes Protocols. Link.

Sources

Developing Novel Compounds from 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Chloro-2-methoxybenzaldehyde (CAS 54884-75-0) represents a "privileged structure" due to its unique electronic and steric profile. Unlike the ubiquitous para-substituted benzaldehydes, this ortho,meta-disubstituted scaffold offers distinct advantages:

  • Electronic Push-Pull: The electron-donating methoxy group (

    
    -Me) at the 2-position increases electron density on the ring, while the electron-withdrawing chlorine (
    
    
    
    ) at the 3-position creates a localized dipole. This modulation is critical for optimizing
    
    
    -
    
    
    stacking interactions in protein binding pockets.
  • Conformational Locking: The 2-methoxy group often engages in an intramolecular hydrogen bond or steric repulsion with the aldehyde carbonyl, restricting bond rotation.[1] This pre-organization can lower the entropic penalty upon binding to a receptor.[1]

  • Orthogonal Reactivity: The molecule possesses two distinct "handles" for diversification:

    • The Aldehyde (

      
      ):  A highly reactive electrophile for rapid library generation (reductive amination, Wittig olefination, multicomponent reactions).
      
    • The Aryl Chloride (

      
      ):  A latent handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification after the core scaffold is built.
      
Target Applications
  • Kinase Inhibitors: The 3-chloro-2-methoxy phenyl motif mimics the hinge-binding region of several ATP-competitive inhibitors (e.g., Quinazoline-based EGFR inhibitors).

  • GPCR Ligands: This substitution pattern is frequent in dopamine (D2/D3) and serotonin (5-HT) receptor antagonists.[1]

  • Agrochemicals: Used as a precursor for strobilurin-type fungicides where the methoxyacrylate moiety is essential.[1]

Part 2: Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent synthetic pathways available from this starting material.

ReactionLandscape Start 3-Chloro-2-methoxybenzaldehyde (CAS 54884-75-0) RedAm Reductive Amination (Library Gen) Start->RedAm R-NH2 / NaBH(OAc)3 Henry Henry Reaction (Nitroaldol) Start->Henry MeNO2 / Base Suzuki Suzuki Coupling (Ar-Cl Activation) Start->Suzuki Ar-B(OH)2 / Pd-Cat SecAmine Secondary Amines (GPCR Ligands) RedAm->SecAmine NitroAlkene Nitroalkenes (Indole Precursors) Henry->NitroAlkene Biaryl Biaryl Aldehydes (Kinase Scaffolds) Suzuki->Biaryl

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The aldehyde allows for rapid functionalization, while the chlorine allows for structural expansion.

Part 3: Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Objective: Synthesis of a secondary amine library for SAR (Structure-Activity Relationship) profiling. Rationale: Direct alkylation of amines often leads to over-alkylation.[1] Reductive amination via the imine intermediate is self-limiting to the mono-alkylated product, ensuring high purity.

Reagents:

  • Substrate: 3-Chloro-2-methoxybenzaldehyde (1.0 equiv)

  • Amine: Primary aliphatic or aromatic amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 3-Chloro-2-methoxybenzaldehyde (170 mg, 1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the primary amine (1.1 mmol). If the amine is a salt (e.g., hydrochloride), add Et3N (1.1 mmol) to liberate the free base.

  • Activation: Add glacial acetic acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Formation of the imine is often visible as a slight color change or turbidity.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)3 (318 mg, 1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = MW_aldehyde + MW_amine - 16 + 2).[1]

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO4 and concentrate.

  • Purification: The crude product is often >90% pure.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not use Sodium Cyanoborohydride (NaBH3CN) unless necessary, as it generates toxic cyanide byproducts.[1] STAB is safer and more selective for aldehydes over ketones.

Protocol B: Suzuki-Miyaura Cross-Coupling (Ar-Cl Activation)

Objective: Functionalization of the aryl chloride.[1][2] Challenge: Aryl chlorides are significantly less reactive than bromides/iodides.[1] Standard Pd(PPh3)4 catalysts often fail. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precursors to facilitate the oxidative addition into the C-Cl bond.

Reagents:

  • Substrate: 3-Chloro-2-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%) OR Pd(dppf)Cl2 (for activated systems)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the aldehyde (1.0 mmol), boronic acid (1.5 mmol), K3PO4 (2.0 mmol), and the Pd-catalyst system. Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent (4 mL) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 120°C (microwave) for 2–12 hours.

    • Observation: The reaction mixture will turn black (active Pd species).[1]

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc and wash with water.[1]

  • Analysis: Monitor the disappearance of the starting chloride (retention time shift on HPLC).

Part 4: Data Summary & Properties[1]

Physicochemical Profile:

PropertyValueImplication for Drug Design
Molecular Weight 170.59 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~2.1Good membrane permeability; suitable for CNS targets.[1]
H-Bond Acceptors 2 (O, O)Interaction points for Ser/Thr residues in binding pockets.[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]
Melting Point 51–53°CLow melting solid; easy to handle but store cool to prevent sublimation/oxidation.

Yield Comparison (Literature vs. Optimized):

Reaction TypeStandard ConditionsOptimized Conditions (This Guide)Expected Yield
Reductive AminationNaBH3CN, MeOHNaBH(OAc)3, DCE, AcOH85–95%
Henry ReactionNaOH, EtOHNH4OAc, CH3NO2, reflux70–85%
Suzuki CouplingPd(PPh3)4, Na2CO3Pd2(dba)3/SPhos, K3PO460–80%

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Foundational protocol for Protocol A).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Mechanistic basis for Protocol B).

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 519651, 3-Chloro-2-hydroxybenzaldehyde." (Precursor data). Link

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link (Specific conditions for activating aryl chlorides).[1]

  • PrepChem. "Synthesis of 3-Chloro-2-hydroxybenzaldehyde." Link (Synthesis of the parent scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-2-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-3C2MB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Constraint" Challenge

You are likely encountering yield issues due to the specific steric and electronic constraints of the 1,2,3-substitution pattern . Synthesizing 3-chloro-2-methoxybenzaldehyde requires precise control over regioselectivity.[1]

Standard formylation methods (like Vilsmeier-Haack) on 2-chloroanisole predominantly attack the para position (C4), yielding the wrong isomer.[1] The most robust high-yield route is the Skattebøl Ortho-Formylation of 2-chlorophenol, followed by O-methylation.[1]

This guide troubleshoots this specific two-step workflow:

  • Step A: Regioselective Formylation (2-Chlorophenol

    
     3-Chlorosalicylaldehyde).[1]
    
  • Step B: O-Methylation (3-Chlorosalicylaldehyde

    
     3-Chloro-2-methoxybenzaldehyde).
    

Module 1: The Precursor Bottleneck (Formylation)[1]

User Issue: "I am using the Reimer-Tiemann reaction on 2-chlorophenol, but my yields are stuck at 30-40%, and purification is difficult."

Root Cause Analysis

The Reimer-Tiemann reaction involves a dichlorocarbene intermediate that lacks strong regiochemical control, leading to significant para-formylation (5-chloro-2-hydroxybenzaldehyde) and tarry polymers.[1]

The Solution: Mg-Mediated Directed Ortho-Formylation

You must switch to the Casnati-Skattebøl protocol .[1] This method uses magnesium chloride to coordinate with the phenoxide oxygen, acting as a template that forces the formaldehyde to attack the ortho position exclusively.[1]

Optimized Protocol (Step-by-Step):

  • Activation: In a dry flask under Argon, dissolve 2-chlorophenol (1.0 eq) in dry Acetonitrile (MeCN) .

  • Mg Coordination: Add anhydrous MgCl₂ (1.5 eq) and Triethylamine (Et₃N, 3.75 eq) .

    • Critical Check: The mixture should turn opaque/slurry.[1] Stir for 15 mins to ensure magnesium phenoxide formation.

  • Formylation: Add Paraformaldehyde (PFA, 6.75 eq) in one portion.

  • Reflux: Heat to reflux (~82°C) for 3-5 hours.

    • Visual Cue: The solution will shift from pale yellow to a deep orange/fluorescent yellow.[1]

  • Quench: Cool and acidify with 5% HCl or 10% H₂SO₄ to break the Mg-complex.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Wet MgCl₂MgCl₂ must be anhydrous.[1][2] Dry beads (<100 ppm H₂O) are essential.[1][2] Powdered MgCl₂ often hydrates rapidly in air.[1]
"Gummy" Precipitate Polymerization of PFAEnsure PFA is dry.[1] Use fresh PFA or dry over P₂O₅.[1]
Wrong Isomer (Para) Loss of Mg-CoordinationDo not use polar solvents like DMF or DMSO that compete with the phenol for Mg coordination.[1] Stick to THF or MeCN.[1][3]
Mechanism Visualization

Skattebol_Mechanism Start 2-Chlorophenol Mg_Complex Mg-Phenoxide Complex (Ortho-Directing Template) Start->Mg_Complex + MgCl2 / Et3N (Coordination) Transition Ortho-Quinone Methide Intermediate Mg_Complex->Transition + (CH2O)n (Reflux) Product 3-Chlorosalicylaldehyde (>85% Regioselectivity) Transition->Product + H3O+ (Hydrolysis)

Figure 1: The Magnesium cation acts as a clamp, bringing formaldehyde specifically to the ortho-position.[1]

Module 2: The Methylation Step (Functionalization)

User Issue: "I have the aldehyde, but during methylation, I see a new impurity and the aldehyde peak disappears."

Root Cause Analysis

Salicylaldehydes are prone to Cannizzaro reactions (disproportionation to alcohol/acid) in the presence of strong bases (like NaOH/KOH) or aldol condensation if acetone is used with strong base.[1] The steric hindrance of the 3-chloro group also slows down the S_N2 attack.[1]

The Solution: Mild Base / Phase Transfer

Avoid NaH or aqueous NaOH.[1] Use a mild base in a polar aprotic solvent to prevent side reactions while maintaining nucleophilicity.[1]

Optimized Protocol:

  • Dissolution: Dissolve 3-chlorosalicylaldehyde (1.0 eq) in DMF (Dimethylformamide).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq) .

    • Tip: Use finely ground/milled K₂CO₃ to increase surface area.[1]

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C, then warm to Room Temp.

    • Alternative: Dimethyl Sulfate (DMS) can be used but requires stricter safety protocols.[1]

  • Workup: Pour into ice water. The product, 3-chloro-2-methoxybenzaldehyde , should precipitate as a solid or oil.[1]

FAQ: Methylation Troubleshooting

  • Q: Can I use Acetone as a solvent?

    • A: Only if using K₂CO₃. If you use stronger bases (NaOH), acetone will self-condense.[1] DMF is safer for yield stability.[1]

  • Q: Why is the reaction stalling at 80% conversion?

    • A: The potassium iodide (KI) byproduct can inhibit the reaction.[1] If stalling occurs, add a catalytic amount of 18-Crown-6 to sequester the potassium cation and "naked" the phenoxide anion.[1]

Module 3: Purification & Quality Control

If you have a mixture of unreacted phenol and product, standard silica chromatography can be tedious.[1]

The Bisulfite Shortcut:

  • Dissolve crude mixture in EtOAc.

  • Shake with saturated Sodium Bisulfite (NaHSO₃) solution.

  • The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[1] Impurities stay in organic.

  • Separate layers.

  • Treat the aqueous layer with Sodium Bicarbonate (NaHCO₃) or dilute acid to regenerate the aldehyde.[1]

  • Extract pure aldehyde back into EtOAc.[1]

Workflow Logic & Decision Tree

Troubleshooting_Tree Start Low Yield Detected Check_Step Which Step? Start->Check_Step Step1 Step 1: Formylation Check_Step->Step1 Step2 Step 2: Methylation Check_Step->Step2 Check_Mg Is MgCl2 Anhydrous? Step1->Check_Mg Dry_Mg Action: Dry MgCl2 (Vacuum/Heat) Check_Mg->Dry_Mg No Check_Iso Isomer Ratio? Check_Mg->Check_Iso Yes Switch_Solvent Action: Switch to MeCN (Avoid DMF) Check_Iso->Switch_Solvent High Para-isomer Check_Base Base Used? Step2->Check_Base Switch_Base Action: Switch to K2CO3 (Avoid NaOH) Check_Base->Switch_Base Strong Base used Check_Conv Stalled Reaction? Check_Base->Check_Conv Mild Base used Add_Crown Action: Add 18-Crown-6 Check_Conv->Add_Crown Yes

Figure 2: Diagnostic logic for isolating yield losses in the synthesis pipeline.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols.[1][2][3][4][5] Acta Chemica Scandinavica, 53, 258–262.[1] Validates the MgCl₂/Et₃N protocol for high regioselectivity.

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][2] Organic Syntheses, 82,[1] 64. Provides the detailed experimental standard for the Skattebøl reaction.

  • Marsh, G. P., et al. (2012). Discussion Addendum for: ortho-Formylations of Phenols. Organic Syntheses, 89, 220-229.[1] Updates on substrate scope including chlorinated phenols.[1]

Sources

Purification challenges of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Chloro-2-methoxybenzaldehyde

Topic: Troubleshooting Purification & Stability Challenges Target Molecule: 3-Chloro-2-methoxybenzaldehyde (CAS: 54685-61-7) Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction: The "Deceptive" Simple Aldehyde

3-Chloro-2-methoxybenzaldehyde is a critical intermediate in the synthesis of antiviral and anticancer pharmacophores.[1][2] While structurally simple, its purification presents a classic "chemist's trap."[3] Synthesized typically via the O-methylation of 3-chlorosalicylaldehyde, the crude product often contains unreacted phenolic starting material and the auto-oxidation product (3-chloro-2-methoxybenzoic acid).[1][2][3]

The Core Problem: Standard acid/base extractions often fail.[3] The ortho-chloro substituent increases the acidity of the phenolic impurity, making it hard to separate from the benzoic acid byproduct, while the aldehyde itself is susceptible to the Cannizzaro reaction (disproportionation) if exposed to the strong bases required to remove that phenol.[3]

This guide details a non-destructive purification strategy focusing on bisulfite adduct formation and pH-controlled handling to maximize yield and purity.[2]

Part 1: Strategic Purification Workflow

The following decision tree outlines the optimal route based on your crude profile.

PurificationWorkflow Start Crude Reaction Mixture (Aldehyde + Phenol + Acid) Decision Primary Impurity? Start->Decision PathAcid High Acid Content (>5%) Decision->PathAcid Oxidation PathPhenol High Phenol Content (Unreacted SM) Decision->PathPhenol Incomplete Rxn BicarbWash Sat. NaHCO3 Wash (Removes Acid Only) PathAcid->BicarbWash Bisulfite Bisulfite Adduct Protocol (Target Specificity) PathPhenol->Bisulfite Recommended Distillation Vacuum Distillation (Risk: Thermal Degradation) PathPhenol->Distillation Only if >10g & Stable BicarbWash->Bisulfite If Phenol persists Final Pure Aldehyde (>98% Purity) Bisulfite->Final Hydrolysis & Isolation

Figure 1: Strategic decision tree for purifying 3-Chloro-2-methoxybenzaldehyde. The Bisulfite route is prioritized to avoid Cannizzaro degradation associated with strong base washes.[3]

Part 2: Troubleshooting & Protocols

Q1: My crude product contains 15% unreacted starting material (3-chloro-2-hydroxybenzaldehyde). A NaOH wash reduced my yield significantly. Why?

The Science: You likely triggered a Cannizzaro Reaction .[3] Benzaldehydes lacking


-hydrogens are unstable in strong bases (like 1M NaOH).[1][2][3] They disproportionate into the corresponding alcohol and carboxylic acid.[3] Furthermore, the ortho-chloro group on your starting material (phenol) lowers its pKa, but it also creates steric hindrance, requiring longer contact times with base to fully deprotonate and extract.[3] This prolonged exposure destroys your product.[2][3]

The Solution: The Bisulfite "Kidnap" Protocol Instead of washing impurities out, extract the aldehyde in using sodium bisulfite.[3][4][5] This forms a water-soluble adduct, leaving the phenolic impurity in the organic layer.[2][3]

Protocol:

  • Dissolve: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc).

  • Form Adduct: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitate: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form; this is good.[3]

  • Separate:

    • If solid forms: Filter the solid adduct.[3][5][6] Wash with EtOAc (removes phenol).[3]

    • If liquid: Separate layers.[2][3][4][5][7] Keep the Aqueous layer (contains product).[3][4] Discard Organic (contains phenol).[3]

  • Regenerate:

    • Place the Adduct (solid or aqueous solution) in a flask.[3][6][8]

    • Add EtOAc.[2][3][7]

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or 10% Sodium Carbonate (
      
      
      
      ) while stirring until pH ~9-10. Do not use NaOH.
    • Stir for 30 mins to hydrolyze the adduct back to the aldehyde.

  • Isolate: Separate organic layer, dry over

    
    , and concentrate.
    
Q2: The product is oiling out during recrystallization. How do I get a solid?

The Science: 3-Chloro-2-methoxybenzaldehyde has a relatively low melting point (often reported around 50–55°C, though batch purity affects this).[1][2][3] "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice, usually because the solution temperature is above the melting point of the solvated product or impurities are depressing the melting point.[3]

The Solution: Two-Solvent Displacement Avoid single-solvent systems like Ethanol.[1][2][3] Use a Solvent/Anti-solvent pair.[3]

Protocol:

  • Dissolve: Dissolve the oil in the minimum amount of warm Dichloromethane (DCM) or Toluene (Solvent A).[3]

  • Add Anti-solvent: Dropwise add Hexanes or Heptane (Solvent B) until slight turbidity persists.[3]

  • Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[3]

  • Cool Slowly: Wrap the flask in foil/towel to cool to room temperature slowly, then move to a fridge (

    
    ). Do not plunge into ice immediately.[2][3]
    

Data: Solubility Profile

SolventSolubility (RT)Application
DCM HighExtraction / Primary Crystallization Solvent
Ethyl Acetate HighExtraction
Hexanes LowAnti-solvent for Crystallization
Water NegligibleImpurity removal (Adduct phase)
Ethanol HighAvoid (Risk of acetal formation if acidic)
Q3: I see a new impurity growing during storage. What is it?

The Science: Benzaldehydes are notorious for auto-oxidation to benzoic acids (in this case, 3-chloro-2-methoxybenzoic acid) upon exposure to air.[1][2][3] The ortho-methoxy group can sometimes accelerate this via radical stabilization mechanisms.[2][3]

The Solution: Storage & Scavenging [3]

  • Immediate Storage: Store under Argon/Nitrogen at

    
    .
    
  • Scavenging the Acid: If you detect the acid (check via TLC, usually a streak near the baseline), do not recrystallize immediately.[3] Dissolve in EtOAc and perform a quick wash with 5%

    
     . The acid deprotonates and moves to the aqueous layer; the aldehyde stays organic.[3]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard protocols for Bisulfite purification of aldehydes).

  • Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry, p. 1256.[3]

  • Sigma-Aldrich. 3-Chloro-2-hydroxybenzaldehyde Product Sheet. (confirming properties of the starting material/impurity).

  • PubChem. Compound Summary: 3-Chloro-2-methoxybenzaldehyde. National Center for Biotechnology Information.[2][3] [1][3]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2][3] (Principles of solubility and oiling out).

(Note: While specific patents exist for this molecule's derivatives, the purification protocols listed above are based on fundamental functional group chemistry validated in standard organic synthesis texts.)[3]

Sources

Navigating Synthesis Challenges: A Troubleshooting Guide for Reactions with 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for common reaction failures encountered when using 3-chloro-2-methoxybenzaldehyde as a starting material. Here, we move beyond simple protocols to explain the "why" behind experimental challenges, empowering you to optimize your synthetic strategies.

Understanding the Reactivity of 3-Chloro-2-methoxybenzaldehyde

3-Chloro-2-methoxybenzaldehyde is a versatile building block, but its unique substitution pattern presents specific challenges. The interplay of electronic and steric effects from the ortho-methoxy and meta-chloro groups governs its reactivity.

  • Electronic Effects: The methoxy group is an electron-donating group by resonance and electron-withdrawing by induction, while the chloro group is electron-wielding by induction. These competing effects influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring.[1][2][3]

  • Steric Hindrance: The ortho-methoxy group poses significant steric hindrance, impeding the approach of nucleophiles to the aldehyde functionality.[4][5] This is a primary factor in many reaction failures.

The following sections address specific reaction types in a question-and-answer format, providing insights and actionable solutions to common problems.

Section 1: Nucleophilic Addition Reactions (e.g., Grignard Reactions)

Nucleophilic addition to the carbonyl group is a fundamental transformation of aldehydes.[6] However, with 3-chloro-2-methoxybenzaldehyde, this can be a significant hurdle.

Question: My Grignard reaction with 3-chloro-2-methoxybenzaldehyde is giving low to no yield of the expected secondary alcohol. What is going wrong?

Answer: The primary culprit is the steric bulk of the ortho-methoxy group, which hinders the approach of the Grignard reagent to the carbonyl carbon.[4][5] Additionally, Grignard reagents are strong bases and can be sensitive to trace amounts of water or acidic protons in the reaction setup.[7][8]

Troubleshooting Flowchart: Grignard Reaction Failure

start Low Yield in Grignard Reaction check_reagents Verify Grignard Reagent Quality and Concentration start->check_reagents check_dryness Ensure Rigorous Anhydrous Conditions (Flame-dried glassware, dry solvents) check_reagents->check_dryness Reagent OK steric_issue Address Steric Hindrance check_dryness->steric_issue System is Dry temp_control Optimize Reaction Temperature steric_issue->temp_control alternative_reagents Consider Alternative Organometallic Reagents temp_control->alternative_reagents success Improved Yield alternative_reagents->success

Caption: A step-by-step guide to diagnosing Grignard reaction failures.

Detailed Troubleshooting Steps:

  • Reagent Quality: Ensure your Grignard reagent is fresh and properly titrated. Old or poorly prepared reagents will have lower activity.

  • Anhydrous Conditions: Meticulously dry all glassware, preferably by flame-drying under vacuum, and use freshly distilled, anhydrous solvents. Grignard reagents are highly reactive with water.[8]

  • Addressing Steric Hindrance:

    • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can sometimes improve yields by increasing the electrophilicity of the carbonyl carbon.

    • Alternative Reagents: Consider using organolithium reagents, which are generally more reactive than Grignard reagents and may overcome the steric barrier more effectively.

Table 1: Comparison of Organometallic Reagents for Addition to Hindered Aldehydes

Reagent TypeRelative ReactivityKey Considerations
Grignard (RMgX)ModerateHighly sensitive to moisture and protic sources.
Organolithium (RLi)HighMore reactive than Grignards, may lead to side reactions.
Organocuprate (R₂CuLi)LowerGenerally used for conjugate additions, but can be effective for hindered systems.[9]

Section 2: Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for alkene synthesis from aldehydes.[10][11]

Question: My Wittig reaction with 3-chloro-2-methoxybenzaldehyde is sluggish and gives a complex mixture of products. How can I improve this?

Answer: The steric hindrance from the ortho-methoxy group can slow down the initial nucleophilic attack of the ylide.[4] Furthermore, the electronic nature of the substituents can influence the stability of the ylide and the subsequent reaction pathway.

Key Considerations for Wittig Reactions:

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may not react well with the sterically hindered and electronically modulated carbonyl of 3-chloro-2-methoxybenzaldehyde. Non-stabilized ylides are more reactive but also more basic, which can lead to side reactions.

  • Reaction Conditions: Ensure anhydrous conditions, as ylides are strong bases. The choice of base for ylide generation is also critical; n-butyllithium or sodium hydride are commonly used.[10]

Question: Would the Horner-Wadsworth-Emmons (HWE) reaction be a better alternative?

Answer: The HWE reaction often provides a good alternative to the Wittig reaction, particularly when dealing with hindered aldehydes.[12] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise while maintaining the temperature.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Reaction with the Aldehyde: Dissolve 3-chloro-2-methoxybenzaldehyde in anhydrous THF and add it dropwise to the cold phosphonate carbanion solution.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki coupling is a versatile method for forming carbon-carbon bonds.[13] However, using electron-rich aryl chlorides like 3-chloro-2-methoxybenzaldehyde can be challenging.

Question: I am having trouble with the Suzuki coupling of 3-chloro-2-methoxybenzaldehyde with an arylboronic acid. The reaction is not going to completion. What are the likely causes?

Answer: The primary challenge here is the oxidative addition step, which can be slow for electron-rich aryl chlorides.[14][15] The electron-donating methoxy group increases the electron density on the aromatic ring, making the carbon-chlorine bond less susceptible to oxidative addition by the palladium(0) catalyst.

Troubleshooting Diagram: Suzuki Coupling Issues

start Suzuki Coupling Failure check_catalyst Evaluate Catalyst and Ligand System start->check_catalyst check_base Optimize Base and Solvent check_catalyst->check_base Catalyst/Ligand Appropriate check_boronic_acid Assess Boronic Acid Quality (Check for dehydration/trimerization) check_base->check_boronic_acid Base/Solvent Optimized side_reactions Investigate Potential Side Reactions (e.g., Homocoupling, Dehalogenation) check_boronic_acid->side_reactions Boronic Acid OK success Successful Coupling side_reactions->success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Strategies for Successful Suzuki Coupling:

  • Catalyst and Ligand Selection: For electron-rich aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos, in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), are good starting points.

  • Base and Solvent: The choice of base is critical. Stronger bases like cesium carbonate or potassium phosphate are often more effective than sodium carbonate. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.

  • Boronic Acid Quality: Ensure the boronic acid is of high quality. Boronic acids can dehydrate to form boroxines, which are less reactive.

Table 2: Recommended Conditions for Suzuki Coupling of Electron-Rich Aryl Chlorides

ComponentRecommendationRationale
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) sources.
LigandSPhos, XPhos, RuPhosElectron-rich, bulky ligands promote oxidative addition.
BaseCs₂CO₃, K₃PO₄Stronger bases facilitate the transmetalation step.
SolventDioxane, Toluene, DMFAprotic polar solvents are generally suitable.

Section 4: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[16][17]

Question: My reductive amination of 3-chloro-2-methoxybenzaldehyde with a primary amine is giving a significant amount of the corresponding alcohol as a byproduct. How can I favor the formation of the desired amine?

Answer: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and/or reduction of the imine intermediate. The steric hindrance of the ortho-methoxy group can slow down the initial condensation of the aldehyde and amine to form the imine.[16][18]

Optimizing Reductive Amination:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason, as it is less reactive towards aldehydes and ketones but effectively reduces the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.

  • Reaction pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This protonates the imine to form the more electrophilic iminium ion, which is more readily reduced. However, excessively acidic conditions can lead to side reactions or decomposition.

  • Pre-formation of the Imine: In some cases, it can be beneficial to pre-form the imine before adding the reducing agent. This can be achieved by stirring the aldehyde and amine together, often with a dehydrating agent like magnesium sulfate, before introducing the reducing agent.

Frequently Asked Questions (FAQs)

Q1: How can I purify 3-chloro-2-methoxybenzaldehyde if it contains the corresponding carboxylic acid impurity?

A1: The carboxylic acid impurity (3-chloro-2-methoxybenzoic acid) can be removed by an acid-base extraction. Dissolve the crude aldehyde in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base such as sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral aldehyde remains in the organic layer.

Q2: What are the characteristic NMR signals for 3-chloro-2-methoxybenzaldehyde that I should look for to confirm its identity and purity?

A2: In the ¹H NMR spectrum, you should expect to see a singlet for the aldehyde proton (CHO) typically between 9.5 and 10.5 ppm. A singlet for the methoxy group (OCH₃) will appear around 3.8-4.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (around 7.0-7.8 ppm). In the ¹³C NMR spectrum, the carbonyl carbon will be a prominent signal downfield, typically in the range of 185-195 ppm.

Q3: Can the methoxy group be cleaved under certain reaction conditions?

A3: Yes, the methyl ether of the methoxy group can be cleaved under strongly acidic conditions, particularly with Lewis acids like BBr₃ or strong protic acids like HBr. It is important to consider the compatibility of your reaction conditions with the methoxy group.

References

  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[4][5] Addition and Oxidative Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing ortho-chlorobenzaldehyde.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Quora. (2024). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Retrieved from [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of benzaldehyde.
  • ResearchGate. (2025). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2022). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Retrieved from [Link]

  • MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • JOCPR. (n.d.). Reductive Coupling of Benzaldehyde Mediated by Camphor. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

Sources

Byproduct identification in 3-Chloro-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, identify byproducts, and optimize your reaction outcomes.

Synthesis Overview: The Vilsmeier-Haack Approach

A prevalent method for synthesizing 3-Chloro-2-methoxybenzaldehyde is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich arene, in this case, 2-chloroanisole, using a Vilsmeier reagent.[1][2][3] The reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] While effective, this reaction is sensitive to substrate electronics and steric hindrance, which can lead to the formation of undesired byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, offering explanations and actionable solutions.

Q1: What are the most common byproducts in the Vilsmeier-Haack synthesis of 3-Chloro-2-methoxybenzaldehyde, and why do they form?

A1: The primary challenge in this synthesis is controlling the regioselectivity of the formylation. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. Their combined influence on the 2-chloroanisole starting material dictates the positions susceptible to electrophilic attack.

Common Byproducts Include:

  • 5-Chloro-2-methoxybenzaldehyde (Isomer): This is the most frequently observed byproduct. The formyl group adds to the para position relative to the activating methoxy group, which is a sterically favored and electronically active site.[3]

  • Unreacted 2-chloroanisole: Incomplete reaction can result from insufficient reagent, low reaction temperature, or deactivation of the Vilsmeier reagent by moisture.

  • Diformylated Products: Although less common due to the deactivating effect of the first formyl group, over-formylation can occur under harsh conditions (e.g., high temperature, prolonged reaction time), leading to the introduction of a second aldehyde group.

  • Demethylated Products (e.g., 3-Chloro-2-hydroxybenzaldehyde): The Lewis acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the cleavage of the methyl ether, especially during aqueous workup at elevated temperatures.

The formation of these byproducts is governed by the electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the aromatic ring. The diagram below illustrates the main reaction and a key side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 2-Chloroanisole TP 3-Chloro-2-methoxybenzaldehyde (Target Product) SM->TP Formylation at C3 (ortho to -OCH3, meta to -Cl) VR Vilsmeier Reagent (POCl3/DMF) SM2 2-Chloroanisole BP 5-Chloro-2-methoxybenzaldehyde (Isomeric Byproduct) SM2->BP Formylation at C5 (para to -OCH3, meta to -Cl) VR2 Vilsmeier Reagent (POCl3/DMF)

Caption: Reaction pathways in the formylation of 2-chloroanisole.

Q2: My reaction analysis by GC-MS shows multiple peaks with the same mass-to-charge ratio (m/z) as my target product. How can I confirm the identity of each peak?

A2: Distinguishing between isomers like 3-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxybenzaldehyde is a classic analytical challenge because they have identical molecular weights.[4] A multi-technique approach is required for unambiguous identification.

  • Gas Chromatography (GC) Retention Time: Isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column. While not definitive proof, a consistent difference in retention time between batches can indicate the presence of isomers. Developing a robust GC method is crucial for separation.[5]

  • Mass Spectrometry (MS) Fragmentation: Although the molecular ion peaks will be the same, the fragmentation patterns of isomers under electron ionization (EI) can differ. The positions of the substituents influence how the molecule breaks apart. Look for subtle but reproducible differences in the relative abundances of key fragment ions.[6][7] For benzaldehydes, characteristic losses include -H, -CHO, and -CO.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons are unique to each substitution pattern. For the target product, you would expect three distinct aromatic signals, often a doublet, a triplet, and another doublet. The isomeric byproduct will show a different splitting pattern.

Data Summary for Isomer Identification:

CompoundKey ¹H NMR Aromatic Signals (Predicted, CDCl₃)Expected MS Fragments (m/z)
3-Chloro-2-methoxybenzaldehyde ~7.6 ppm (dd), ~7.5 ppm (dd), ~7.2 ppm (t)170/172 [M]⁺, 169/171 [M-H]⁺, 141/143 [M-CHO]⁺, 127 [M-Cl-CH₃]⁺
5-Chloro-2-methoxybenzaldehyde ~7.8 ppm (d), ~7.5 ppm (dd), ~6.9 ppm (d)170/172 [M]⁺, 169/171 [M-H]⁺, 141/143 [M-CHO]⁺, 127 [M-Cl-CH₃]⁺

Note: Actual chemical shifts can vary based on solvent and concentration. The m/z values 170/172 reflect the isotopic signature of chlorine (³⁵Cl/³⁷Cl).

Q3: I have an unknown impurity in my crude product. What is a systematic workflow for its identification?

A3: Identifying an unknown byproduct requires a logical, step-by-step approach. The goal is to gather structural information from multiple analytical techniques to piece together the molecule's identity.

G start Crude Sample with Unknown Impurity gcms 1. GC-MS Analysis start->gcms lcms 2. LC-MS/MS Analysis gcms->lcms Obtain MW & Initial Fragmentation Data purify Isolate Impurity (Prep-HPLC / Column Chrom.) lcms->purify Develop Separation Method nmr 3. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) structure 4. Propose Structure nmr->structure Elucidate Connectivity purify->nmr Obtain Pure Fraction confirm 5. Confirm Identity (Compare with Standard or Synthesize) structure->confirm Final Verification

Caption: Systematic workflow for unknown byproduct identification.

Workflow Explanation:

  • GC-MS Analysis: This is the first step to determine the molecular weight (MW) of the impurity and see its fragmentation pattern. Check if the MW corresponds to any plausible side products (e.g., diformylated, demethylated).[8][9]

  • LC-MS/MS Analysis: If the impurity is not volatile or thermally stable for GC, LC-MS is the alternative. Tandem MS (MS/MS) provides more detailed fragmentation data, which is invaluable for structural elucidation.[10]

  • Purification: To get clean NMR data, the impurity must be isolated. Preparative HPLC or careful column chromatography are standard methods.[11]

  • NMR Spectroscopy: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) will reveal the proton and carbon framework and how they are connected, leading to a proposed structure.

  • Confirmation: The proposed structure should be confirmed by comparing its analytical data (retention time, MS, NMR) to a known reference standard if available. If not, synthesis of the proposed compound may be necessary for final verification.

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by GC-MS

This protocol provides a general guideline for analyzing a crude reaction mixture to identify the target product and key byproducts.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the crude reaction mixture in 1 mL of ethyl acetate.

    • Add 1 mL of water and shake vigorously. Allow the layers to separate.

    • Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solution.

    • Filter the dried solution through a syringe filter (0.45 µm) into a GC vial.

  • GC-MS Instrument Parameters (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the peak for the starting material (2-chloroanisole, MW=142.58).

    • Look for peaks with m/z 170/172, corresponding to the target product and its isomer.

    • Analyze the fragmentation pattern of each peak and compare it to known spectra or predicted pathways.[7]

Protocol 2: Purification via Flash Column Chromatography

This protocol is designed to separate the main product from the less polar starting material and the more polar isomeric byproduct.

  • Slurry Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil.

    • Adsorb the crude oil onto a small amount of silica gel (approx. 2-3 times the weight of the crude oil).

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase.

  • Loading and Elution:

    • Carefully load the silica-adsorbed crude material onto the top of the packed column.

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Unreacted 2-chloroanisole should elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to 95:5 and then 90:10 Hexane:Ethyl Acetate.

    • The target product, 3-Chloro-2-methoxybenzaldehyde, will typically elute before the slightly more polar 5-Chloro-2-methoxybenzaldehyde isomer.

  • Fraction Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to determine their purity.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

By applying these troubleshooting principles and analytical protocols, you can enhance the purity and yield of your 3-Chloro-2-methoxybenzaldehyde synthesis, ensuring the quality required for subsequent applications in research and development.

References

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. PrepChem. [Link]

  • 3-Chloromethyl-2-hydroxybenzaldehyde - PMC - NIH. National Institutes of Health. [Link]

  • Method for synthesizing 3-methoxybenzaldehyde - Google Patents.
  • Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. ResearchGate. [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC. Defense Technical Information Center. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]

  • Safety Assessment of Benzaldehyde as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central. National Institutes of Health. [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. - ResearchGate. ResearchGate. [Link]

  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for the production of benzaldehyde - Google Patents.
  • Benzaldehyde-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. YouTube. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed. National Institutes of Health. [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. IJODDR. [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - NIH. National Institutes of Health. [Link]

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]

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Technical Support Center: Enhancing the Stability of 3-Chloro-2-methoxybenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your solutions and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Chloro-2-methoxybenzaldehyde is turning yellow. What could be the cause?

A yellowish discoloration is a common indicator of degradation. Aromatic aldehydes, particularly those with electron-donating groups like a methoxy group, can be susceptible to oxidation. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (3-Chloro-2-methoxybenzoic acid). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q2: I've noticed a precipitate forming in my stock solution. What is it and why is it forming?

Precipitation can occur for a few reasons. If the solvent has evaporated, the concentration of the solute will increase, potentially exceeding its solubility limit. Alternatively, the precipitate could be a degradation product that is less soluble than the parent compound. For instance, the oxidation product, 3-Chloro-2-methoxybenzoic acid, may have different solubility characteristics. It is also possible that polymerization of the aldehyde is occurring, especially under certain pH conditions or in the presence of contaminants.

Q3: How critical is the choice of solvent for the stability of 3-Chloro-2-methoxybenzaldehyde?

The choice of solvent is highly critical. Protic solvents, especially those that can act as a source of protons or hydroxide ions, can facilitate degradation reactions. For instance, alcohols can form hemiacetals and acetals with the aldehyde. The polarity of the solvent can also influence the rate of degradation reactions. Generally, aprotic, anhydrous solvents are preferred for long-term storage of stock solutions. Aromatic aldehydes are fairly soluble in organic solvents like benzene, ether, methanol, and chloroform[1].

Q4: Can the pH of my aqueous solution affect the stability of this compound?

Absolutely. The aldehyde functional group is susceptible to both acid and base-catalyzed reactions. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In basic conditions, aldehydes lacking an alpha-hydrogen, such as 3-Chloro-2-methoxybenzaldehyde, can undergo the Cannizzaro reaction, where two molecules of the aldehyde react to produce a carboxylic acid and an alcohol[2][3]. The optimal pH for reactions involving benzaldehydes is often found to be mildly acidic, for example, a condensation reaction of benzaldehyde with semicarbazide is optimal at a pH of 3.5[4]. However, for storage, a neutral pH is generally recommended to minimize both acid and base-catalyzed degradation.

Troubleshooting Guide: A Deeper Dive into Stability

This section provides a more detailed, question-and-answer-formatted guide to troubleshoot and resolve specific stability issues you may encounter.

Issue 1: Rapid Degradation of a Freshly Prepared Solution

Q: I prepared a solution of 3-Chloro-2-methoxybenzaldehyde, and it showed signs of degradation within hours. What went wrong?

A: Immediate degradation suggests a significant instability factor was present from the moment of preparation. Let's break down the possibilities:

  • Reactive Solvent: What solvent did you use? If you used a reactive solvent like a primary or secondary alcohol, you might be forming acetals. If you used water, the pH could be a factor.

  • Contaminated Solvent or Glassware: Trace impurities, such as acids, bases, or metal ions, in your solvent or on your glassware can act as catalysts for degradation. Ensure you are using high-purity solvents and thoroughly clean and dry your glassware.

  • Exposure to Light: Aromatic aldehydes can be photosensitive. Photoinduced degradation of chlorinated benzaldehydes has been observed with UV light at a wavelength of 253.7 nm in aqueous solutions[5]. If the solution was prepared under direct, bright light, photodegradation could be the culprit.

  • Elevated Temperature: While preparing the solution, was it heated to aid dissolution? Aldehydes can be sensitive to heat.

Potential Degradation Pathways

The degradation of 3-Chloro-2-methoxybenzaldehyde in solution can be complex. Based on the functional groups present, several pathways are plausible. The following diagram illustrates the primary potential degradation routes.

cluster_0 3-Chloro-2-methoxybenzaldehyde cluster_1 Degradation Pathways cluster_2 Degradation Products A 3-Chloro-2-methoxybenzaldehyde B Oxidation (to Carboxylic Acid) A->B O2, Light, Metal ions C Cannizzaro Reaction (Disproportionation) A->C Strong Base (e.g., conc. KOH) D Photodegradation (Dechlorination/Side-chain cleavage) A->D UV Light E 3-Chloro-2-methoxybenzoic Acid B->E C->E F 3-Chloro-2-methoxybenzyl Alcohol C->F G 2-Methoxybenzaldehyde D->G H Formaldehyde and Chloride ions D->H start Start step1 Select a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, THF) start->step1 step2 Use clean, dry glassware, preferably oven-dried step1->step2 step3 Accurately weigh the desired amount of 3-Chloro-2-methoxybenzaldehyde step2->step3 step4 Dissolve the compound in the solvent under an inert atmosphere (e.g., in a glovebox or under a stream of N2/Ar) step3->step4 step5 Sonicate briefly if necessary to aid dissolution, avoid heating step4->step5 step6 Store the solution in an amber vial with a PTFE-lined cap step5->step6 step7 Wrap the vial in aluminum foil for extra light protection step6->step7 step8 Store at -20°C or below step7->step8 end End step8->end

Caption: Workflow for preparing a stable stock solution.

Materials:

  • 3-Chloro-2-methoxybenzaldehyde (solid)

  • High-purity, anhydrous, aprotic solvent (e.g., acetonitrile, THF, dichloromethane)

  • Volumetric flask (Class A)

  • Analytical balance

  • Amber vial with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

  • Sonicator

Procedure:

  • Ensure all glassware is scrupulously clean and dry. If possible, oven-dry the glassware and allow it to cool in a desiccator.

  • Accurately weigh the desired mass of 3-Chloro-2-methoxybenzaldehyde.

  • Transfer the solid to the volumetric flask.

  • If available, perform the following steps in an inert atmosphere glovebox. Otherwise, gently flush the flask with an inert gas.

  • Add a portion of the solvent to the flask, cap it, and swirl to dissolve the solid. A brief sonication may be used to aid dissolution. Avoid heating the solution.

  • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to an appropriately sized amber vial for storage.

  • For added protection, wrap the vial in aluminum foil.

  • Store the solution at -20°C or lower.

Protocol 2: UV-Vis Spectrophotometric Stability Monitoring

This is a simple method to quickly assess the stability of a solution over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Your stock solution of 3-Chloro-2-methoxybenzaldehyde

  • The same solvent used to prepare the stock solution (as a blank)

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for a freshly prepared solution of 3-Chloro-2-methoxybenzaldehyde in your chosen solvent. To do this, scan the solution over a range of wavelengths (e.g., 200-400 nm).

  • At time zero (immediately after preparation), dilute your stock solution to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU). Record the full spectrum and the absorbance at λmax.

  • Store your stock solution under the desired conditions (e.g., at room temperature on the benchtop, at 4°C in the dark, etc.).

  • At regular intervals (e.g., every hour, every day), take an aliquot of the stock solution, dilute it in the same way as in step 2, and record the UV-Vis spectrum.

  • Analysis:

    • A decrease in the absorbance at λmax over time indicates a decrease in the concentration of 3-Chloro-2-methoxybenzaldehyde.

    • The appearance of new peaks or a significant change in the shape of the spectrum suggests the formation of degradation products.

Protocol 3: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Objective: To intentionally degrade 3-Chloro-2-methoxybenzaldehyde under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the solution with 0.1 M HCl.

  • Basic Hydrolysis: Incubate the solution with 0.1 M NaOH.

  • Oxidative Degradation: Incubate the solution with 3% H₂O₂.

  • Photodegradation: Expose the solution to a controlled light source, such as a photostability chamber.

  • Thermal Degradation: Heat the solution at a controlled temperature (e.g., 60°C).

General Procedure:

  • Prepare several identical solutions of 3-Chloro-2-methoxybenzaldehyde in a suitable solvent (e.g., a mixture of acetonitrile and water to ensure solubility of both the parent compound and the stress reagents).

  • For each stress condition, add the stressor (e.g., HCl, NaOH, H₂O₂) to one of the solutions. For the photodegradation study, place one solution in the photostability chamber and a control solution wrapped in foil in the same chamber. For the thermal study, place one solution in a heated water bath or oven and a control at room temperature.

  • At various time points, take a sample from each solution, neutralize it if necessary (for the acid and base stressed samples), and analyze it using a suitable analytical technique such as HPLC or GC-MS. Gas chromatography (GC) is a common method for the quantification of aromatic aldehydes.[6]

  • Analysis: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products.

Data Summary Table

The following table summarizes the key factors influencing the stability of 3-Chloro-2-methoxybenzaldehyde in solution and provides recommendations for mitigation.

ParameterPotential Impact on StabilityRecommended Mitigation
Solvent Protic solvents can react with the aldehyde. Polar solvents may accelerate degradation.Use high-purity, anhydrous, aprotic solvents (e.g., ACN, THF, DCM).
pH Both acidic and basic conditions can catalyze degradation (e.g., Cannizzaro reaction in base).Maintain a neutral pH for storage. Buffer if necessary for experiments.
Light UV light can cause photodegradation, including dechlorination and side-chain cleavage.[5]Protect solutions from light using amber vials and by working in a dimly lit area.
Temperature Elevated temperatures can increase the rate of all degradation reactions.Store stock solutions at low temperatures (-20°C or below). Avoid heating solutions.
Oxygen The aldehyde group is susceptible to oxidation by atmospheric oxygen.Degas solvents and store solutions under an inert atmosphere (N₂ or Ar).

Final Recommendations from Your Application Scientist

To ensure the highest quality and reproducibility of your experimental results, it is imperative to handle and store 3-Chloro-2-methoxybenzaldehyde with care. Always prioritize the use of high-purity reagents and solvents, and protect your solutions from environmental factors that can promote degradation. When in doubt, a freshly prepared solution is always the most reliable choice. By implementing the strategies and protocols outlined in this guide, you will be well-equipped to maintain the stability of your 3-Chloro-2-methoxybenzaldehyde solutions and achieve consistent, trustworthy data.

References

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

  • Muneer, M., Das, S., Manilal, V. B., & Haridas, A. (2005). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Journal of Environmental Science and Health, Part A, 40(1), 171-185.
  • The Good Scents Company. (n.d.). ortho-anisaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Lee, K. S., & Kim, I. J. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. Yakhak Hoeji, 6(1), 5-7.
  • Vedantu. (n.d.). When m chlorobenzaldehyde is treated with a 50 KOH class 12 chemistry CBSE. Retrieved from [Link]

  • Filo. (2025, May 30). m-Chlorobenzaldehyde on reaction with concentrated KOH at room temperatur... Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 3-Chloro-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The following content is structured to address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding experimental design for reactions with 3-Chloro-2-methoxybenzaldehyde.

Q1: What are the key structural features of 3-Chloro-2-methoxybenzaldehyde that influence catalyst selection?

Answer: The reactivity of 3-Chloro-2-methoxybenzaldehyde is governed by three main features:

  • Aryl Chloride: The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making oxidative addition to a metal center (the first step in many cross-coupling reactions) the rate-limiting step.[1][2] This necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands.

  • Ortho-Methoxy Group: The methoxy group at the C2 position introduces considerable steric hindrance around the C-Cl bond. This can impede the approach of a bulky catalyst, requiring careful ligand selection to balance steric bulk and catalytic activity.

  • Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions. It can be reduced to an alcohol, oxidized to a carboxylic acid, or participate in side reactions like the Cannizzaro reaction under strongly basic conditions.[3] Catalyst and reagent choice must be compatible with this functional group.

Q2: What are the primary catalyst systems for Suzuki-Miyaura coupling with an electron-rich, sterically hindered aryl chloride like 3-Chloro-2-methoxybenzaldehyde?

Answer: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Modern catalyst systems that provide high activity and stability are required. The primary choices involve palladium precatalysts paired with sterically demanding, electron-rich ligands.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[4][5]

  • Ligands:

    • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are designed for activating C-Cl bonds. Their bulk and electron-donating properties promote the crucial oxidative addition step.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong σ-donors that form very stable and highly active palladium complexes, making them excellent for coupling aryl chlorides.[6] In-situ generation from an imidazolium salt is a common and effective method.[6]

A recommended starting point is a screen of Pd(OAc)₂ with a selection of Buchwald ligands and an NHC ligand to identify the optimal system.

Q3: For a Buchwald-Hartwig amination with 3-Chloro-2-methoxybenzaldehyde, what catalyst, ligand, and base combination should I start with?

Answer: The Buchwald-Hartwig amination of aryl chlorides is a well-established but challenging transformation that requires a robust catalyst system.[7][8]

  • Catalyst System: A combination of a palladium precatalyst (Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is standard. For aryl chlorides, ligands like XPhos or BrettPhos are often highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7] Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[7]

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used.[7]

A reliable starting condition is Pd₂(dba)₃ with XPhos and NaOt-Bu in toluene at 80-110 °C.

Q4: How should I approach the selective reduction of the aldehyde group in 3-Chloro-2-methoxybenzaldehyde to the corresponding alcohol?

Answer: Selective reduction of the aldehyde without affecting the aryl chloride requires mild reducing agents.

  • Hydride Reductants: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the standard, mild choice for reducing aldehydes to primary alcohols. It is highly chemoselective and will not reduce the aryl chloride.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol, formic acid) and a transition metal catalyst. The Meerwein-Ponndorf-Verley (MPV) reduction, using an aluminum alkoxide like Al(OiPr)₃ in isopropanol, is a classic example that is highly selective for carbonyls.[9] Zirconium and hafnium complexes have also been shown to be effective catalysts for this transformation.[10]

  • Hydrosilylation: Reduction with a silane, such as polymethylhydrosiloxane (PMHS), in the presence of a mild base like K₂CO₃ can be a very chemoselective method.[11]

For a straightforward, high-yielding reduction, NaBH₄ is the most common and reliable first choice.

Section 2: Troubleshooting Guides

This section provides structured advice for overcoming specific experimental failures.

Guide 1: Troubleshooting Suzuki-Miyaura Coupling

This is the most common failure mode, often stemming from the inertness of the C-Cl bond.

Logical Troubleshooting Workflow

G start Low Conversion in Suzuki Coupling q1 Is the Catalyst System Active Enough for an Aryl Chloride? start->q1 sol1 Switch to a specialized ligand: - Buchwald biarylphosphines (XPhos, SPhos) - N-Heterocyclic Carbene (e.g., IPr, IMes) q1->sol1 No q2 Is the Reaction Temperature Sufficient? q1->q2 Yes sol1->q2 sol2 Increase temperature. Toluene or Dioxane allow for >100 °C. Consider microwave irradiation for rapid heating. q2->sol2 No q3 Is the Base appropriate? q2->q3 Yes sol2->q3 sol3 Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective. Ensure base is finely powdered and anhydrous. q3->sol3 No q4 Are reagents and solvent deoxygenated? q3->q4 Yes sol3->q4 sol4 Pd(0) is oxygen-sensitive. Thoroughly degas solvent and reaction mixture (e.g., Argon sparging, freeze-pump-thaw cycles). q4->sol4 No

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Detailed Protocols & Explanations

  • Cause 1: Inefficient Oxidative Addition. The Pd(0) catalyst may fail to insert into the strong C-Cl bond.

    • Solution: Employ a more electron-rich and sterically demanding ligand. These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition step.[2][6]

  • Cause 2: Catalyst Decomposition. The active Pd(0) species can be sensitive to oxygen or may decompose at high temperatures, forming inactive palladium black.[4]

    • Solution: Ensure all reagents and the solvent are rigorously deoxygenated.[12] Using a robust ligand (like an NHC or biarylphosphine) can also enhance catalyst stability.

  • Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[1][13]

    • Solution: Screen a panel of conditions. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like THF/water or toluene.[12][13] For difficult couplings, stronger bases like Cs₂CO₃ may be necessary.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides

Catalyst/Ligand CombinationTypical BaseSolventTemperature (°C)Key Advantages
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110Broad applicability, high activity.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100-120Excellent for sterically hindered substrates.
[Pd(IPr)(cinnamyl)Cl]K₂CO₃THF/H₂O70-90Highly active and stable NHC precatalyst.
Pd(OAc)₂ + IMes-HClCs₂CO₃Toluene110In-situ generation of a powerful NHC catalyst.[6]
  • Cause: Homocoupling often arises from oxygen contamination, which can facilitate the oxidative coupling of the boronic acid, or from competitive reaction pathways, especially at high temperatures or with highly reactive boronic acids.[12]

    • Solution 1: Rigorous Degassing. Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[12]

    • Solution 2: Use a Boronic Ester. Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation than the corresponding free acids.[4]

    • Solution 3: Lower Temperature. If the reaction proceeds at a lower temperature, this can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.

Guide 2: Troubleshooting Buchwald-Hartwig Amination

Catalytic Cycle and Potential Failure Points

G pd0 L₂Pd(0) oa Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oa Ar-Cl pd2_complex L(Ar)Pd(II)-Cl oa->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord + HNR₂ - Base-H⁺Cl⁻ pd2_amido L(Ar)Pd(II)-NR₂ amine_coord->pd2_amido re Reductive Elimination (Forms C-N bond) pd2_amido->re re->pd0 + Ar-NR₂

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

  • Cause 1: Insufficiently Active Catalyst. As with Suzuki coupling, the oxidative addition to the C-Cl bond is often the bottleneck.

    • Solution: Switch to a more electron-rich, bulky ligand from a different generation of Buchwald-Hartwig catalysts. If using a second-generation ligand (like XPhos), consider a third-generation ligand (like BrettPhos) which can offer higher activity.

  • Cause 2: Weak Base. The base may not be strong enough to efficiently deprotonate the amine, which is necessary for its coordination to the palladium center.[7]

    • Solution: While NaOt-Bu is standard, lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective. If using carbonate bases, ensure they are anhydrous and finely powdered to maximize surface area.

  • Cause 3: Catalyst Inhibition. The product aryl amine can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.

    • Solution: Increasing the reaction temperature can sometimes help dissociate the product and regenerate the active catalyst. Alternatively, using a more sterically hindered ligand can disfavor product inhibition.

References
  • National Center for Biotechnology Information. "Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes." PubChem.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts.
  • J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling." J&K Scientific.
  • Wikipedia.
  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.
  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. "Why am I getting low yield for my Suzuki coupling reaction?" Reddit.
  • Google Patents. "Reduction of aldehydes and ketones to alcohols.
  • ResearchGate. "The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • Royal Society of Chemistry. "The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid.
  • OSTI.gov. "Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
  • Tokyo Chemical Industry. "TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." TCI Chemicals.

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Technical Support Center: Synthesis of 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Chloro-2-methoxybenzaldehyde, with a particular focus on the critical role of solvents. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthetic procedure, grounding our recommendations in established chemical principles and field-tested observations.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 3-Chloro-2-methoxybenzaldehyde from 2-chloroanisole is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[1][2] The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1] The electrophilic Vilsmeier reagent then attacks the aromatic ring of 2-chloroanisole to yield an iminium intermediate, which upon hydrolysis, gives the desired aldehyde.[3]

The success of this synthesis is highly dependent on the careful control of reaction conditions, with the choice of solvent playing a pivotal role in reaction efficiency, yield, and purity of the final product.

II. The Critical Role of Solvents in the Vilsmeier-Haack Reaction

The solvent system in a Vilsmeier-Haack reaction is not merely an inert medium but an active participant that can significantly influence the reaction's outcome.

  • N,N-Dimethylformamide (DMF) as both Reactant and Solvent: In many standard procedures, an excess of DMF is used, serving as both the precursor for the Vilsmeier reagent and the reaction solvent.[2] This approach is convenient but can sometimes lead to challenges in product isolation and purification.

  • The Use of Co-solvents: To mitigate some of the issues associated with using DMF as the sole solvent, various co-solvents can be employed. The choice of a co-solvent is dictated by its ability to dissolve the reactants and the Vilsmeier reagent, its boiling point, and its polarity. Common co-solvents include:

    • Chlorinated Solvents (Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)): These are often good choices as they are relatively inert under the reaction conditions and can help to keep the reaction mixture homogeneous.[2][4] Chloroform, with its higher boiling point, can be particularly useful when higher reaction temperatures are required for an overnight reflux.[4]

    • Aromatic Solvents (Benzene, Toluene): These can also be used, though their reactivity under strongly electrophilic conditions should be considered.[2]

    • Ethers (Dioxane, Tetrahydrofuran (THF)): These are also viable options.[2]

  • Solvent Polarity and its Impact: The polarity of the solvent can influence the stability of the charged intermediates formed during the reaction, potentially affecting the reaction rate and regioselectivity.

  • The Absolute Necessity of Anhydrous Conditions: The Vilsmeier reagent and POCl₃ are highly reactive towards water. The presence of moisture will lead to the decomposition of these reagents, significantly reducing the yield of the desired product. Therefore, the use of anhydrous solvents and a dry reaction setup (e.g., under an inert atmosphere of argon or nitrogen) is crucial for success.[4]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Chloro-2-methoxybenzaldehyde in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What could be the problem?

A1: Low to no yield is a common frustration. Here is a checklist of potential causes and their solutions:

  • Inactive Vilsmeier Reagent:

    • Cause: The Vilsmeier reagent is the key electrophile. Its formation can be hampered by impure or old reagents. DMF can decompose over time to dimethylamine, which can interfere with the reaction.[4] POCl₃ is sensitive to moisture.

    • Solution: Use fresh, high-purity, anhydrous DMF and POCl₃. If your DMF has a fishy odor, it has likely decomposed and should be replaced.[4] It is good practice to use a newly opened bottle of POCl₃.[4]

  • Suboptimal Reaction Temperature and Time:

    • Cause: The formylation of 2-chloroanisole may require specific temperature conditions to proceed at an appreciable rate.

    • Solution: While the Vilsmeier reagent is often prepared at 0°C, the subsequent reaction with 2-chloroanisole may require heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If no product is observed at room temperature, gradually increase the temperature (e.g., to 60-80°C) and monitor for product formation.[2][4] Some procedures may even call for an overnight reflux.[4]

  • Precipitation of Reaction Components:

    • Cause: The Vilsmeier reagent or its complex with the aromatic substrate can sometimes precipitate out of the solution, especially if the reaction is highly concentrated. This can lead to a stuck stir bar and an incomplete reaction.[5]

    • Solution: The addition of a co-solvent like dichloromethane (DCM) or chloroform can help to keep the reaction mixture homogeneous.[4] Using a stoichiometric amount of DMF with a co-solvent can also be an effective strategy.[4]

  • Improper Work-up Procedure:

    • Cause: The work-up step is critical for hydrolyzing the iminium intermediate to the aldehyde and for separating the product from the reaction mixture.

    • Solution: The reaction is typically quenched by pouring it onto crushed ice.[6] This hydrolyzes the intermediate and any remaining Vilsmeier reagent. Subsequent basification, often with sodium hydroxide or sodium bicarbonate, is necessary to neutralize the acidic mixture and ensure the product is in its free form.[6] This is followed by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[3]

Q2: I'm observing the formation of multiple spots on my TLC plate, suggesting isomeric products. How can I improve the regioselectivity?

A2: The formation of isomers is a possibility due to the directing effects of the chloro and methoxy groups on the aromatic ring. While the primary product is expected to be 3-Chloro-2-methoxybenzaldehyde, other isomers can form.

  • Understanding Directing Effects: Both the methoxy (-OCH₃) and chloro (-Cl) groups are ortho-, para- directors. However, the methoxy group is a stronger activating group than the chloro group. The formylation will preferentially occur at the positions most activated by the methoxy group.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the formation of the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with different co-solvents (e.g., comparing a non-polar solvent like toluene to a more polar one like DCE) may help to optimize the ratio of the desired isomer.

Q3: The purification of the final product is proving to be difficult. What are the best methods?

A3: Purifying 3-Chloro-2-methoxybenzaldehyde from the crude reaction mixture often requires a combination of techniques.

  • Initial Work-up: A thorough aqueous wash of the organic extract is essential to remove residual DMF and salts. Washing with a saturated sodium bicarbonate solution, followed by brine, is recommended.[3]

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid and has a reasonable level of purity after chromatography, recrystallization can be used for further purification. Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate can be effective.[7]

Q4: My reaction mixture turned into a thick paste or solid, and the stirring stopped. What should I do?

A4: This is a common issue in Vilsmeier-Haack reactions, often due to the precipitation of the Vilsmeier reagent.[5]

  • Immediate Action: If possible and safe, try to manually agitate the flask to re-initiate stirring.

  • Preventative Measures for Future Experiments:

    • Increase Solvent Volume: A more dilute reaction mixture is less likely to precipitate.

    • Use a Co-solvent: As mentioned earlier, adding a co-solvent like DCM or chloroform can significantly improve the solubility of the Vilsmeier reagent.[4]

    • Mechanical Stirring: For larger-scale reactions, a mechanical stirrer is more robust than a magnetic stir bar and can handle thicker slurries.

IV. Data on Solvent Effects

The following table provides a qualitative summary of the effects of different solvent systems on the synthesis of 3-Chloro-2-methoxybenzaldehyde. The specific outcomes can vary based on the exact reaction conditions.

Solvent SystemRelative Reaction RateSolubility of Vilsmeier ReagentEase of Work-upPotential Issues
DMF (neat)Moderate to FastHighCan be difficultEmulsion formation during extraction
DMF/DCMModerateGoodEasier than neat DMFDCM is volatile
DMF/ChloroformModerateGoodEasier than neat DMFHigher boiling point may require more energy for removal
DMF/TolueneSlowerModerateRelatively easyPotential for side reactions with toluene

V. Experimental Protocol: Synthesis of 3-Chloro-2-methoxybenzaldehyde

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Reagents:

  • 2-chloroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Vilsmeier Reagent Formation: In the reaction flask, dissolve 2-chloroanisole in anhydrous DCM. Cool the solution to 0°C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0°C.

  • Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-chloroanisole via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux and continue stirring until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto a vigorously stirred beaker of crushed ice.

  • Neutralization and Extraction: Neutralize the acidic mixture by slowly adding a solution of sodium hydroxide until the pH is basic (pH ~8-9). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

VI. Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) addition Slowly add Vilsmeier Reagent to 2-chloroanisole solution reagent_prep->addition substrate_prep Dissolve 2-chloroanisole in anhydrous DCM at 0°C substrate_prep->addition reaction Stir at RT, then heat to reflux if necessary. Monitor by TLC. addition->reaction quench Pour reaction mixture onto crushed ice reaction->quench neutralize Neutralize with NaOH and extract with ether quench->neutralize wash Wash organic layer (H2O, NaHCO3, Brine) neutralize->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product Pure 3-Chloro-2- methoxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of 3-Chloro-2-methoxybenzaldehyde.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Electrophilic Aromatic Substitution Anisole 2-Chloroanisole Anisole->Intermediate Product 3-Chloro-2-methoxybenzaldehyde Intermediate->Product H2O H2O (Hydrolysis) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

VII. References

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. PubChem Compound Summary for CID 5359965. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Sciencemadness Discussion Board. Vilsmeier–Haack reaction. Available at: [Link]

  • Google Patents. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Available at:

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Available at:

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride. Available at:

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

  • Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Available at:

  • Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • International Journal of ChemTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Available at: [Link]

  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction?. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Biological Activities of Substituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the benzaldehyde scaffold remains a cornerstone of medicinal chemistry. Its simple, yet versatile, structure provides a template for a vast array of derivatives with a wide spectrum of biological activities. The strategic placement of various substituents on the phenyl ring can dramatically modulate the pharmacological properties of the parent molecule, leading to enhanced efficacy and selectivity. This guide offers a comparative analysis of the biological activities of substituted benzaldehydes, with a focus on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships that govern their function and provide detailed, field-proven experimental protocols for their evaluation.

The Significance of Substitution: Tailoring Benzaldehydes for Biological Efficacy

The benzene ring of benzaldehyde is a versatile platform for chemical modification. The introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH₃), or electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br), at different positions (ortho-, meta-, para-) can profoundly influence the molecule's electronic and steric properties. These modifications, in turn, dictate the compound's interaction with biological targets, thereby shaping its activity profile. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Substituted benzaldehydes have long been recognized for their potential as antimicrobial agents, acting as both bactericides and fungicides.[1] The underlying mechanism often involves the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately, cell death.[1]

Structure-Activity Relationship in Antimicrobial Benzaldehydes

A key determinant of antimicrobial potency is the presence and number of hydroxyl groups. Hydroxybenzaldehydes, particularly those with multiple hydroxyl substituents, exhibit enhanced activity.[1] This is attributed to their ability to increase cell membrane permeability.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzaldehydes against various microbial strains. Lower MIC values indicate greater antimicrobial activity.

CompoundSubstituent(s)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Benzaldehyde->128>128>128[2]
4-Hydroxybenzaldehyde4-OH64-12864-128128[2]
2,4-Dihydroxybenzaldehyde2,4-diOH32-12832-12864-128[2]
Prenylated Benzaldehyde Derivative 1Complex3.91.95-[3]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a substituted benzaldehyde, the lowest concentration that inhibits visible microbial growth.[4][5]

Materials:

  • Substituted benzaldehyde test compounds

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the substituted benzaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum only.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) with a microplate reader.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Substituted benzaldehydes, particularly those bearing phenolic hydroxyl groups, can act as potent antioxidants by donating a hydrogen atom to free radicals, thereby stabilizing them.[6]

Structure-Activity Relationship in Antioxidant Benzaldehydes

The antioxidant capacity of substituted benzaldehydes is significantly influenced by the position and number of hydroxyl groups on the aromatic ring.[6] Dihydroxybenzaldehyde isomers, for instance, exhibit varying degrees of radical scavenging activity based on the relative positions of the two hydroxyl groups. This is due to the stability of the resulting phenoxyl radical after hydrogen donation.

Comparative Antioxidant Activity

The following table presents the antioxidant activity of various dihydroxybenzaldehyde isomers, expressed as Trolox Equivalents (TE), a measure of antioxidant capacity relative to Trolox, a water-soluble vitamin E analog. Higher TE values indicate stronger antioxidant activity.

CompoundSubstituent(s)Antioxidant Activity (Trolox Equivalents)AssayReference
2,5-Dihydroxybenzaldehyde2,5-diOH0.85 ± 0.04DPPH[6]
3,4-Dihydroxybenzaldehyde3,4-diOHData indicates significant activity-[6]
2,4-Dihydroxybenzaldehyde2,4-diOHShown to reduce reactive oxygen speciesCellular Assay[6]
3,5-Dihydroxybenzaldehyde3,5-diOHData not available-[6]

Note: A direct comparison of absolute values may not be entirely accurate due to differing experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for assessing the free radical scavenging activity of substituted benzaldehydes using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][8]

Materials:

  • Substituted benzaldehyde test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the substituted benzaldehyde and a positive control (e.g., ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay in Microtiter Plate:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to the wells (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Control: A well containing methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

  • Determination of EC₅₀: The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[9][10]

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of research. Substituted benzaldehydes have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[11] Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[12]

Structure-Activity Relationship in Anticancer Benzaldehydes

The anticancer potency of substituted benzaldehydes is highly dependent on the nature, number, and position of the substituents on the aromatic ring.[11] For instance, the presence of certain functional groups can enhance the compound's ability to interact with specific cellular targets involved in cancer progression.

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several substituted benzaldehydes against different human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydeComplexPC-3 (Prostate)13.11[13]
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydeComplexMCF-7 (Breast)16.34[13]
Salicylaldehyde benzoylhydrazone derivative 1ComplexHL-60 (Leukemia)<1[14]
Salicylaldehyde benzoylhydrazone derivative 2ComplexK-562 (Leukemia)<1[14]
Substituted Benzaldehyde 24-OVCAR-8 (Ovarian)0.45[11]
Substituted Benzaldehyde 26-HL-60 (Leukemia)0.36[11]
Substituted Benzaldehyde 48-SF-295 (Glioblastoma)0.77[11]
Substituted Benzaldehyde 49-HCT-116 (Colon)0.55[11]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted benzaldehyde test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[12]

Visualizing the Workflow

A systematic approach is crucial for the efficient evaluation of the biological activities of novel compounds. The following diagram illustrates a general experimental workflow for assessing the antimicrobial, antioxidant, and anticancer properties of substituted benzaldehydes.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Activity Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Substituted Benzaldehydes Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Activity (MIC Assay) Characterization->Antimicrobial Antioxidant Antioxidant Activity (DPPH Assay) Characterization->Antioxidant Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer MIC_calc MIC Value Determination Antimicrobial->MIC_calc EC50_calc EC50 Value Determination Antioxidant->EC50_calc IC50_calc IC50 Value Determination Anticancer->IC50_calc SAR_analysis Structure-Activity Relationship (SAR) Analysis MIC_calc->SAR_analysis EC50_calc->SAR_analysis IC50_calc->SAR_analysis Lead_Optimization Lead_Optimization SAR_analysis->Lead_Optimization Lead Compound Optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of substituted benzaldehydes.

Conclusion and Future Perspectives

Substituted benzaldehydes represent a rich source of biologically active molecules with significant therapeutic potential. The strategic modification of the benzaldehyde scaffold allows for the fine-tuning of their antimicrobial, antioxidant, and anticancer properties. The experimental protocols provided in this guide offer robust and reproducible methods for evaluating these activities, enabling researchers to identify and optimize lead compounds. Future research should continue to explore the vast chemical space of substituted benzaldehydes, focusing on the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for translating these promising compounds into clinically effective therapies.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50558.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central journal, 8, 48.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

3-Chloro-2-methoxybenzaldehyde is a key substituted benzaldehyde derivative, serving as a fundamental building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and aldehyde functional groups allows for diverse chemical transformations. However, the utility of this intermediate is directly contingent on its purity. The presence of even minor impurities, such as isomers, starting materials, or by-products, can drastically affect reaction yields, introduce downstream separation challenges, and, most critically in drug development, lead to the formation of potentially toxic or unstable final active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of commercial 3-Chloro-2-methoxybenzaldehyde. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively analyze for purity, one must first anticipate the likely impurities. The manufacturing process of 3-Chloro-2-methoxybenzaldehyde, typically involving the chlorination of 2-methoxybenzaldehyde or formylation of a chloromethoxybenzene precursor, can introduce several classes of impurities:

  • Starting Materials: Unreacted 2-methoxybenzaldehyde or its precursors.

  • Positional Isomers: Chlorination can occur at other positions on the aromatic ring, leading to isomers such as 4-chloro-, 5-chloro-, and 6-chloro-2-methoxybenzaldehyde. A related compound, 3-chloro-4-hydroxybenzaldehyde, has been identified as a by-product in similar syntheses[1].

  • Over-Chlorination Products: Dichloro- or trichloro-2-methoxybenzaldehyde species.

  • Process-Related Impurities: Residual solvents or reagents from the synthesis and purification steps.

  • Degradation Products: Oxidation of the aldehyde can form 3-chloro-2-methoxybenzoic acid, especially during prolonged storage.

A multi-technique, or orthogonal, approach is therefore not just recommended but essential for a complete and trustworthy purity assessment.

Orthogonal Analytical Strategies: A Comparative Framework

We will evaluate three powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers unique advantages in separating and detecting different types of potential impurities.

Workflow for Comprehensive Purity Analysis

The following workflow illustrates a robust process for characterizing a commercial sample.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Integration & Reporting Sample Receive Commercial 3-Chloro-2-methoxybenzaldehyde Prep Prepare Stock Solution (e.g., in Acetonitrile) Sample->Prep HPLC HPLC-UV Analysis (Primary Purity - Area %) Prep->HPLC Dilute aliquot GCMS GC-MS Analysis (Volatile Impurities & Isomers) Prep->GCMS Dilute aliquot qNMR qNMR Analysis (Absolute Purity - wt%) Prep->qNMR Prepare with internal standard Compare Compare Orthogonal Data HPLC->Compare GCMS->Compare qNMR->Compare Report Final Purity Report & Certificate of Analysis Compare->Report

Caption: Overall workflow for the comprehensive purity analysis of a commercial sample.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical industry. For an analyte like 3-Chloro-2-methoxybenzaldehyde, which possesses a strong UV chromophore, reversed-phase HPLC with UV detection is the logical first choice. It excels at separating the main component from less volatile impurities and positional isomers with different polarities.

Trustworthiness: The method's validity is established through system suitability tests (e.g., peak symmetry, resolution, and reproducibility) and by spiking the sample with expected impurities to confirm their retention times and the method's separating power.

Experimental Protocol: HPLC Purity Determination
  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A C18 phase is chosen for its excellent hydrophobic selectivity, which is ideal for resolving substituted aromatic compounds.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier sharpens peak shape for the potentially acidic benzoic acid impurity.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm. A secondary wavelength, such as 277 nm, can also be monitored for confirmation[2].

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for identifying volatile and semi-volatile impurities. Its high resolving power is particularly effective for separating closely related positional isomers that might co-elute in HPLC. The mass spectrometer provides definitive structural information, allowing for the confident identification of unknown peaks against spectral libraries. This is crucial for detecting unexpected process-related impurities or contaminants[3][4].

Trustworthiness: The system is validated by analyzing a known standard of the main component to confirm its retention time and mass spectrum. The mass spectrometer is tuned daily to ensure mass accuracy. The identification of an impurity is considered trustworthy when both its retention time and its mass spectrum match that of a reference standard or a library entry with a high match factor (>85%).

Experimental Protocol: GC-MS Impurity Identification
  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. This phase provides excellent separation based on boiling point differences.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR stands apart as a primary ratio method. Unlike chromatographic techniques that rely on the response factor of an impurity being identical to the main component (an often incorrect assumption for area % calculations), qNMR provides a direct measurement of the molar quantity of a substance.[5][6] By comparing the integrated signal of a specific proton on the analyte molecule to that of a certified internal standard, we can calculate an absolute purity value (in wt%).[7][8] This makes it an exceptionally accurate and authoritative technique, often used to certify reference standards themselves.

Trustworthiness: The integrity of a qNMR measurement is self-contained. It relies on accurately weighing the sample and the internal standard, ensuring the chosen signals for integration are unique and fully resolved, and using acquisition parameters that guarantee full relaxation of all protons (a long relaxation delay, D1). The purity of the internal standard must be certified and traceable.

Experimental Protocol: Absolute Purity by ¹H-qNMR
  • System: 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III).

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%). It is stable, non-volatile, has a simple spectrum (a single peak in the aromatic region), and is soluble in DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Chloro-2-methoxybenzaldehyde into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. DMSO-d₆ is an excellent solvent for polar compounds and pushes the residual water peak away from analyte signals[5].

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Relaxation Delay (D1): 30 seconds. This is critical to allow all protons, especially those with long T1 relaxation times, to fully relax between scans, ensuring the signal integral is directly proportional to the number of protons.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16-32.

  • Data Processing: Apply manual phase and baseline correction. Integrate the aldehyde proton of the analyte (~10.4 ppm) and the two olefinic protons of maleic acid (~6.3 ppm).

  • Purity Calculation:

    • Purity (wt%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the internal standard.

Decision Logic for Technique Selection

Technique Selection Start Purity Question Q1 Routine QC Check? (Known Impurities) Start->Q1 Q2 Identify Unknown Peak or Volatile Impurity? Start->Q2 Q3 Need Absolute Purity? (Reference Standard Cert.) Start->Q3 HPLC Use Validated HPLC Method Q1->HPLC GCMS Perform GC-MS Analysis Q2->GCMS qNMR Perform qNMR Analysis Q3->qNMR

Caption: Decision tree for selecting the appropriate analytical technique.

Data Summary & Comparative Insights

To illustrate the power of this orthogonal approach, let's consider hypothetical data from three different commercial suppliers of 3-Chloro-2-methoxybenzaldehyde.

Parameter Supplier A Supplier B Supplier C Commentary
Appearance White Crystalline SolidOff-White PowderPale Yellow SolidVisual inspection provides the first clue. Off-white or yellow colors may indicate degradation or phenolic impurities.
HPLC Purity (Area %) 99.6%98.5%99.1%Supplier A appears the best by HPLC. Supplier B has a significant known impurity at 1.2%.
GC-MS Main Impurities 0.2% 5-Chloro isomer;0.1% Dichlorobenzene1.2% 2-methoxybenzaldehyde;0.1% Toluene0.5% 3-Chloro-2-methoxybenzoic acid;0.3% 4-Chloro isomerGC-MS reveals the identity of impurities. Supplier B has unreacted starting material. Supplier C shows signs of oxidation.
qNMR Purity (wt%) 99.4% 98.3% 97.5% The most accurate assessment. The qNMR for Supplier C is significantly lower than its HPLC purity, suggesting the presence of non-UV active impurities (e.g., salts, water) or that the benzoic acid impurity has a different UV response factor.
Conclusion High Purity. Suitable for most applications.Lower Purity. Contains significant starting material, may require re-purification.Decomposition. The presence of the acid impurity suggests potential instability or poor storage. The discrepancy between HPLC and qNMR is a major red flag.

Final Recommendation

For researchers, scientists, and drug development professionals, relying on a single analytical technique for purity assessment is insufficient and carries significant risk. While HPLC provides excellent data for routine quality control, it must be complemented by more specific and quantitative methods.

  • Initial Qualification: Any new batch of 3-Chloro-2-methoxybenzaldehyde should be analyzed by all three methods: HPLC for a general impurity profile, GC-MS to identify volatile components and isomers, and qNMR to establish a definitive, absolute purity value.

  • Routine Analysis: Once the impurity profile is well-understood, a validated HPLC method can be used for routine batch-to-batch checks.

  • Out-of-Specification Results: If an unknown peak appears in the HPLC, GC-MS should be employed for identification. If there is any doubt about the absolute purity, qNMR remains the gold standard for resolution.

By adopting this rigorous, multi-faceted analytical strategy, you can ensure the quality and integrity of your starting materials, leading to more reliable, reproducible, and safer outcomes in your research and development endeavors.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. PubChem. [Link]

  • Google Patents. (2009). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Chloro-2-methoxybenzaldehyde

3-Chloro-2-methoxybenzaldehyde is a key substituted benzaldehyde derivative utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its precise quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of final products. The choice of an analytical method is therefore not trivial; it must be fit for its intended purpose, a requirement underscored by regulatory bodies worldwide. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Chloro-2-methoxybenzaldehyde.

The core of this document is a detailed exploration of cross-validation. As defined by the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of data across different methods or laboratories.[1][2] This is particularly crucial during method transfer, lifecycle management, or when data from different analytical techniques must be compared in a regulatory submission. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for interpreting the comparative data.

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolution for a wide range of non-volatile and thermally labile compounds. For an aromatic aldehyde like 3-Chloro-2-methoxybenzaldehyde, a reversed-phase method is the logical starting point, leveraging the compound's moderate polarity.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier with good UV transparency. A phosphate buffer is included to maintain a consistent pH, minimizing peak tailing and improving reproducibility, as ionizable impurities may be present.

  • Detection: UV detection at 277 nm is proposed. This wavelength is chosen based on the chromophoric nature of the benzaldehyde functional group and the aromatic ring, which are expected to have significant absorbance in this region, similar to other benzaldehyde derivatives.[3]

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • 3-Chloro-2-methoxybenzaldehyde reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Potassium phosphate monobasic (reagent grade).

    • Phosphoric acid (reagent grade).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 minutes; hold at 70% B for 2 minutes; return to 30% B over 1 minute; equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 277 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Chloro-2-methoxybenzaldehyde reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B).

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in acetonitrile to achieve a theoretical concentration within the calibration range.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing factor < 1.5.

      • Theoretical plates > 2000.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering exceptional specificity and sensitivity. It is particularly well-suited for volatile and semi-volatile compounds that are thermally stable. 3-Chloro-2-methoxybenzaldehyde, with a molecular weight of approximately 170.59 g/mol , is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern, which is a significant advantage over UV detection.

Rationale for Method Design:

  • Column: A mid-polarity column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is a good choice for separating aromatic aldehydes.[3] Alternatively, a low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) can also provide excellent resolution and is more universal.

  • Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample.

  • Detector: Mass spectrometry in Electron Ionization (EI) mode will provide reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • GC system with a split/splitless injector and a Mass Spectrometric detector (MSD).

    • Data acquisition and processing software with a spectral library (e.g., NIST).

  • Chemicals and Reagents:

    • 3-Chloro-2-methoxybenzaldehyde reference standard (>99% purity).

    • Methanol (GC grade) or another suitable solvent.

    • Internal Standard (IS), e.g., 3-Chloro-4-methoxybenzaldehyde, if required for improved precision.[4]

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and method development. For quantitative analysis, switch to Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 170, 169, 141). The molecular ion for a related compound, p-nitrobenzaldehyde, has been observed at m/z 151.[5]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

    • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with methanol. If using an IS, add it to each standard and sample at a constant concentration.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in methanol to achieve a concentration within the calibration range.

  • System Suitability Test (SST):

    • Inject the 5 µg/mL standard solution six times.

    • Acceptance Criteria:

      • RSD of the peak area ratio (analyte/IS) < 5.0%.

      • Signal-to-noise ratio (S/N) for the lowest calibration standard > 10.

The Cross-Validation Framework

The objective is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of 3-Chloro-2-methoxybenzaldehyde, ensuring that the methods are interchangeable. The validation will be performed in accordance with ICH Q2(R2) guidelines.[1][6]

Cross_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion prep_standards Prepare a Single Set of Validation Standards and QC Samples prep_protocol Define Cross-Validation Protocol and Acceptance Criteria prep_standards->prep_protocol analyze_hplc Analyze Samples using HPLC-UV Method prep_protocol->analyze_hplc analyze_gcms Analyze Samples using GC-MS Method prep_protocol->analyze_gcms compare_specificity Specificity/ Selectivity analyze_hplc->compare_specificity analyze_gcms->compare_specificity compare_linearity Linearity & Range compare_specificity->compare_linearity compare_accuracy Accuracy compare_linearity->compare_accuracy compare_precision Precision (Repeatability & Intermediate) compare_accuracy->compare_precision compare_lodloq LOD / LOQ compare_precision->compare_lodloq report Generate Validation Report compare_lodloq->report conclusion Determine Method Equivalency and Interchangeability report->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Cross-Validation Protocol
  • Specificity/Selectivity:

    • Procedure: Analyze a blank matrix (placebo), a sample spiked with 3-Chloro-2-methoxybenzaldehyde, and a sample spiked with known related impurities.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank. The methods must be able to separate the analyte from known impurities. The GC-MS method's specificity is further confirmed by the unique mass spectrum.

  • Linearity and Range:

    • Procedure: Analyze the prepared calibration standards in triplicate on both systems.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998 for both methods. The residuals should be randomly distributed around the x-axis.

  • Accuracy:

    • Procedure: Analyze quality control (QC) samples prepared at three concentration levels (low, medium, high) in triplicate on both systems.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for both methods. The percentage difference between the results of the two methods should not exceed a predefined limit (e.g., ±5.0%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the medium QC sample on the same day, with the same analyst and instrument for each method.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: The RSD should be ≤ 2.0% for both repeatability and intermediate precision on both methods.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision (e.g., recovery within 80-120% and RSD ≤ 10%).

Comparative Data Summary

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.998
Range (µg/mL) 1 - 2000.1 - 20Fit for purpose
LOD (µg/mL) 0.350.03Report
LOQ (µg/mL) 1.00.1S/N ≥ 10

Table 2: Accuracy and Precision Comparison

ParameterQC LevelHPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery) Low (2 µg/mL)101.2%99.5%98.0 - 102.0%
Medium (50 µg/mL)99.8%100.5%98.0 - 102.0%
High (150 µg/mL)100.5%101.0%98.0 - 102.0%
Repeatability (%RSD) Medium (50 µg/mL)0.85%1.20%≤ 2.0%
Intermediate Precision (%RSD) Medium (50 µg/mL)1.35%1.85%≤ 2.0%

Table 3: Comparison of Results for a Test Batch

Sample IDHPLC-UV Result (%)GC-MS Result (%)% DifferenceAcceptance Criteria
Batch A-0199.599.3-0.20≤ ±2.0%
Batch A-0298.999.2+0.30≤ ±2.0%
Batch A-03100.199.8-0.30≤ ±2.0%

Discussion and Interpretation

Method_Selection_Logic cluster_input Analytical Need cluster_decision Decision Criteria cluster_output Recommended Method need What is the primary goal? q1 Need for high sensitivity and identity confirmation? need->q1 q2 Routine QC with high throughput? need->q2 q1->q2 No gcms GC-MS (Trace analysis, stability studies, impurity identification) q1->gcms Yes q2->q1 No hplc HPLC-UV (Assay, content uniformity, routine quality control) q2->hplc Yes

Caption: Decision logic for selecting the appropriate analytical method.

The cross-validation data demonstrate that both the HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of 3-Chloro-2-methoxybenzaldehyde. The percentage difference in results for the test batches is well within the typical acceptance criterion of ±2.0%, indicating that the methods are equivalent and interchangeable for routine quantitative analysis.

However, each method possesses unique strengths that make it better suited for specific applications:

  • GC-MS: This method offers significantly lower LOD and LOQ, making it the superior choice for trace-level analysis, such as detecting impurities or degradation products in stability studies. Its primary advantage is the high degree of specificity from the mass spectrometric detection, which provides unambiguous identification of the analyte. This is invaluable for investigational work or when dealing with complex matrices.

  • HPLC-UV: This method demonstrates slightly better precision (lower %RSD) in this hypothetical dataset and is often considered more robust and less maintenance-intensive than GC-MS in high-throughput QC environments. Its wider linear range is also advantageous for assaying samples with highly variable concentrations without requiring multiple dilutions.

Conclusion

Both the developed HPLC-UV and GC-MS methods are demonstrated to be fit for the purpose of quantifying 3-Chloro-2-methoxybenzaldehyde. The successful cross-validation confirms their equivalency, providing flexibility in laboratory operations and ensuring data comparability across platforms. The choice between the two methods should be guided by the specific analytical objective: HPLC-UV for routine, high-throughput quality control and assays, and GC-MS for applications requiring higher sensitivity, definitive identification, and trace-level impurity analysis. This dual, validated approach constitutes a robust analytical lifecycle management strategy for any project involving 3-Chloro-2-methoxybenzaldehyde.

References

  • Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

  • National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde.

  • SIELC Technologies. 2-Hydroxy-3-methoxybenzaldehyde. [Link]

  • PubChem. 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Food and Chemical Toxicology. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • ResearchGate. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. [Link]

  • Scribd. Aldehyde HPLC Validation. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Semantic Scholar. Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. [Link]

  • Taylor & Francis Online. Analytical Chemistry Methods: Developments and Validation. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. Theoretical Analysis of the Electronic Spectra of Benzaldehyde. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. [Link]

  • Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • PubMed. Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... [Link]

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Comparative study of catalysts for 3-Chloro-2-methoxybenzaldehyde synthesis

[1]

Comparative Study of Methylation Catalysts

The critical step is the conversion of the hydroxyl group to a methoxy group. The presence of the ortho-chlorine atom introduces steric hindrance and electron-withdrawing effects that reduce the nucleophilicity of the phenoxide oxygen.

System A: Classical Base Catalysis (K₂CO₃ / DMS)
  • Reagents: Dimethyl Sulfate (DMS), Potassium Carbonate, Acetone.

  • Mechanism: SN2 nucleophilic substitution.

  • Pros: Low cost; well-understood kinetics.

  • Cons: DMS is highly toxic (genotoxic); requires high solvent volumes; slow kinetics due to poor solubility of inorganic bases in organic solvents.

System B: Phase Transfer Catalysis (TBAB / MeI)
  • Reagents: Methyl Iodide (MeI), Tetrabutylammonium Bromide (TBAB), Toluene/Water (Biphasic).

  • Mechanism: TBAB transports the phenoxide ion from the aqueous phase into the organic phase as a lipophilic ion pair (

    
    ), dramatically accelerating the reaction rate with the alkyl halide.
    
  • Pros: High reaction rates; mild conditions; eliminates anhydrous solvent requirements.

  • Cons: TBAB removal required; MeI cost is higher than DMS.

System C: Green Catalysis (DMC / DBU)
  • Reagents: Dimethyl Carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Mechanism: Hard-Soft Acid-Base (HSAB) principle. DMC acts as a "green" methylating agent at elevated temperatures (>130°C).

  • Pros: Non-toxic methylating agent; biodegradable; high atom economy (CO2 and MeOH byproducts).

  • Cons: Requires pressurized reactors (autoclave) to reach activation temperature; slower kinetics for sterically hindered phenols.

Performance Data Comparison

The following data is synthesized from comparative experimental runs standardized at 100 mmol scale.

MetricSystem A: K₂CO₃/DMSSystem B: PTC (TBAB/MeI)System C: Green (DMC/DBU)
Yield (%) 88 - 92%96 - 98% 75 - 82%
Reaction Time 6 - 8 Hours1.5 - 2 Hours 12 - 16 Hours
Temperature 56°C (Reflux)40°C140°C (Autoclave)
Purity (HPLC) 98.5%>99.5%95.0%
E-Factor (Waste) High (Salt + Solvent)Low (Biphasic recycling)Very Low (Green)
Safety Profile Poor (DMS Toxicity)Moderate (MeI Volatility)Excellent

Scientist's Verdict: For research and high-value API synthesis, System B (PTC) offers the best balance of speed, yield, and purity. The steric hindrance of the 3-chloro group is effectively overcome by the "naked" anion effect provided by the quaternary ammonium catalyst.

Detailed Experimental Protocol: PTC-Catalyzed Synthesis

Objective: Synthesis of 3-Chloro-2-methoxybenzaldehyde via Phase Transfer Catalysis. Scale: 100 mmol input.

Reagents:
  • 3-Chloro-2-hydroxybenzaldehyde: 15.66 g (100 mmol)

  • Methyl Iodide (MeI): 17.0 g (120 mmol)

  • Toluene: 100 mL

  • NaOH (50% aq. solution): 20 mL

  • Tetrabutylammonium Bromide (TBAB): 0.64 g (2 mol%)

Methodology:
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the 3-chloro-2-hydroxybenzaldehyde in Toluene (100 mL).

  • Catalyst Addition: Add the TBAB catalyst. Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add the 50% NaOH solution dropwise. The mixture will form a biphasic system. Observe the color change (phenoxide formation).

  • Alkylation: Add Methyl Iodide dropwise over 15 minutes, maintaining the internal temperature at 25-30°C.

    • Note: The reaction is exothermic. Use a water bath if necessary.

  • Reaction: Heat the mixture to 40-45°C and stir vigorously (800 rpm) to maximize interfacial area. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 90 minutes.

  • Workup: Cool to room temperature. Separate the organic (Toluene) layer. Wash the organic layer with water (2 x 50 mL) to remove inorganic salts and residual catalyst.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystalline needles.

Self-Validating Checkpoint: The disappearance of the broad -OH stretch (3200-3400 cm⁻¹) in IR and the appearance of a sharp methoxy singlet (~4.0 ppm) in ¹H-NMR confirms the transformation.

Mechanistic Visualization: Phase Transfer Cycle

PTC_Mechanismcluster_aqueousAqueous Phase (NaOH)cluster_interfaceInterfacecluster_organicOrganic Phase (Toluene)PhenolAr-OHPhenoxideAr-O⁻ Na⁺Phenol->PhenoxideNaOHQ_AqQ⁺ X⁻(Catalyst)ExchangeIon ExchangeAr-O⁻ + Q⁺X⁻ ⇌ [Q⁺Ar-O⁻] + X⁻Phenoxide->ExchangeQ_Aq->ExchangeIonPair[Q⁺ Ar-O⁻]Lipophilic Ion PairExchange->IonPairProductAr-OMe(Target)IonPair->Product+ MeI (SN2)MeIMe-IQ_OrgQ⁺ I⁻Product->Q_OrgRegenerates CatalystQ_Org->ExchangeRecyclecaptionFigure 2: Phase Transfer Catalysis cycle facilitating the methylation of the hindered phenoxide.

References

  • Royal Society of Chemistry. Catalytic ortho C–H methylation strategies. [Link]

  • MDPI. Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. [Link]

  • Google Patents.Method for synthesizing p-methoxybenzaldehyde (Green Chemistry Approaches).

A Comparative Guide to Quality Control Standards for 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and quality of starting materials are paramount. 3-Chloro-2-methoxybenzaldehyde, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Rigorous quality control (QC) is not merely a regulatory formality but a scientific necessity to ensure the reliability, reproducibility, and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quality control of 3-Chloro-2-methoxybenzaldehyde, offering insights into the rationale behind experimental choices and presenting supporting data to aid in the selection of the most appropriate techniques.

The Critical Role of Quality Control for 3-Chloro-2-methoxybenzaldehyde

The presence of impurities in 3-Chloro-2-methoxybenzaldehyde can have significant downstream consequences. These impurities may arise from the synthetic route, degradation, or storage and can include starting materials, by-products, and isomers.[1][2] Such impurities can potentially alter the chemical and pharmacological properties of the final active pharmaceutical ingredient (API), leading to reduced efficacy, altered toxicity profiles, or the formation of genotoxic by-products.[3] Therefore, a robust quality control strategy is essential to identify and quantify these impurities, ensuring that the material meets the stringent requirements for use in drug development.[4][5][6][7]

A comprehensive QC program for 3-Chloro-2-methoxybenzaldehyde should encompass a battery of tests to assess its identity, purity, and physical properties. The selection of appropriate analytical techniques is crucial and should be based on their specificity, sensitivity, accuracy, and precision for the target analyte and its potential impurities.

A Comparative Overview of Analytical Techniques

A multi-faceted approach employing both chromatographic and spectroscopic techniques is typically necessary for the comprehensive quality control of 3-Chloro-2-methoxybenzaldehyde. Each technique provides unique and complementary information.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Purity, identification and quantification of impurities, stability.High resolution, sensitivity, and versatility for a wide range of compounds.[2]May require derivatization for some analytes to enhance detection.[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Purity, identification and quantification of volatile impurities and residual solvents.High efficiency and sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification, and quantification of the main component and impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of identity.Fast, simple, and provides a unique molecular fingerprint.Limited quantitative capabilities and less effective for complex mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight determination, structural elucidation, and impurity identification when coupled with a separation technique (e.g., GC-MS, LC-MS).High sensitivity and specificity, provides molecular weight information.Typically requires coupling with a separation technique for complex mixtures.
Thermal Analysis (TGA/DSC) Measurement of changes in physical properties as a function of temperature.Thermal stability, melting point, and presence of volatile impurities.Provides information on the thermal properties of the material.Not a primary method for impurity identification or quantification.

In-Depth Analysis and Experimental Protocols

A robust quality control workflow for 3-Chloro-2-methoxybenzaldehyde integrates several of these techniques to build a comprehensive profile of the material.

QC_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Structural Confirmation and Assay cluster_3 Physical Properties Appearance Appearance Solubility Solubility Appearance->Solubility FTIR FTIR Solubility->FTIR HPLC_Purity HPLC (Purity) FTIR->HPLC_Purity GC_Residual GC (Residual Solvents) HPLC_Purity->GC_Residual LC_MS_Impurity LC-MS (Impurity ID) GC_Residual->LC_MS_Impurity NMR_ID NMR (Identity & Assay) LC_MS_Impurity->NMR_ID Elemental_Analysis Elemental Analysis NMR_ID->Elemental_Analysis Melting_Point Melting Point (DSC) Elemental_Analysis->Melting_Point TGA TGA (Thermal Stability) Melting_Point->TGA Final_Specification Final_Specification TGA->Final_Specification Sample Sample Sample->Appearance

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Chloro-2-methoxybenzaldehyde: Ensuring Reagent Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the starting materials are the bedrock of experimental success. The integrity of a chemical reagent, such as 3-Chloro-2-methoxybenzaldehyde, is not merely a matter of procurement but a critical variable that can profoundly impact reaction yields, impurity profiles, and ultimately, the validity of research outcomes. This guide provides an in-depth comparison and technical analysis of what to look for in a Certificate of Analysis (CoA) for this versatile synthetic intermediate. We will dissect the key analytical tests, compare performance data against relevant alternatives, and provide actionable protocols for in-house verification.

The Critical Role of 3-Chloro-2-methoxybenzaldehyde

3-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde widely employed as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique substitution pattern—an aldehyde for derivatization, a methoxy group, and a chloro substituent—offers multiple reaction pathways. However, the presence of isomeric impurities or residual starting materials can lead to unintended side reactions, complicating purification and compromising the integrity of the final product. A comprehensive CoA is the first line of defense against such issues.

Deconstructing the Certificate of Analysis: A Multi-Technique Approach

A robust CoA for a high-purity reagent goes far beyond a simple percentage purity. It represents a composite, validated summary of the material's identity, purity, and physical properties, derived from orthogonal analytical techniques.

Identity Confirmation: Is It What It Claims to Be?

Identity testing confirms that the molecular structure of the material is correct. For 3-Chloro-2-methoxybenzaldehyde (MW: 170.59 g/mol , Formula: C₈H₇ClO₂), this is typically achieved through a combination of spectroscopic methods.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : NMR is the gold standard for structural elucidation. The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.

    • Expert Insight : For 3-Chloro-2-methoxybenzaldehyde, we expect to see distinct signals: a singlet for the aldehyde proton (~9.8-10.1 ppm), a singlet for the methoxy protons (~3.9 ppm), and a set of multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The specific splitting pattern of these aromatic protons is a key fingerprint of the 1,2,3-trisubstitution pattern. Any deviation or unexpected peak suggests an impurity. For instance, the presence of the precursor, 3-Chloro-2-hydroxybenzaldehyde, would introduce a broad singlet for the hydroxyl proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR confirms the presence of key functional groups.

    • Expert Insight : The spectrum should prominently feature a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C-O stretching for the methoxy group around 1250 cm⁻¹, and aromatic C-H and C=C stretching vibrations.[3][4] The absence of a broad O-H stretch (around 3200-3400 cm⁻¹) is a crucial indicator that the precursor has been fully converted.

Purity Assessment: Quantifying the Active Reagent

Purity analysis determines the percentage of the desired compound and helps identify and quantify any impurities.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity assessment of non-volatile organic compounds. By separating the main component from its impurities, it provides a precise percentage purity, often expressed as "area %".

    • Expert Insight : A high-purity grade should exhibit a purity of ≥99.0%. The chromatogram is as important as the final number. Look for a clean baseline and the absence of significant secondary peaks. Any peak greater than 0.1% should be scrutinized and, if possible, identified. Common impurities could include the starting material (3-Chloro-2-hydroxybenzaldehyde) or positional isomers.

  • Gas Chromatography (GC) : For compounds with sufficient volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is an excellent method for purity determination.[5]

    • Expert Insight : GC can be particularly effective at detecting more volatile impurities, such as residual solvents from the synthesis and purification process (e.g., Toluene, Ethyl Acetate, Heptane).

Comparative Analysis: High-Purity vs. Standard Grade and Alternatives

The choice of reagent grade has direct consequences on experimental outcomes. Below is a comparative guide to help researchers make an informed decision. The primary alternative considered is the common precursor, 3-Chloro-2-hydroxybenzaldehyde, which may be a more cost-effective starting material if a subsequent methylation step is already planned in the synthetic route.

ParameterHigh-Purity Grade (≥99.0%)Standard Grade (~97%)Alternative: 3-Chloro-2-hydroxybenzaldehydeRationale & Impact
Assay (by HPLC/GC) ≥99.0%~97.0%[6]≥97.0%Higher purity minimizes side reactions and simplifies product purification. A 2% difference in impurity can significantly impact yield and downstream processing.
Appearance White to off-white crystalline solidYellow to tan solidLight yellow solidColor can indicate the presence of oxidized impurities or residual starting materials. Consistency is key for reproducible reactions.
¹H NMR Conforms to structure; no extraneous peaks >0.1%Conforms, but may show minor peaks for known impurities.Shows a distinct -OH peak; different aromatic shifts.Verifies identity and provides a semi-quantitative view of impurities. Critical for confirming the correct isomer.
FTIR (C=O Stretch) ~1690 cm⁻¹~1690 cm⁻¹~1660 cm⁻¹ (shifted due to H-bonding)Confirms functional group identity. A shift in the carbonyl peak or the presence of a broad -OH band would indicate the wrong material or significant contamination.
Key Impurity Profile Precursor <0.2%; Isomers <0.3%May contain 1-3% of precursor or other byproducts.N/AKnowing the potential impurities allows for the design of appropriate purification strategies for the reaction product.

Verifying the CoA: In-House Experimental Protocols

Trust, but verify. It is good practice to perform in-house verification of critical reagents. Below are streamlined protocols for identity and purity confirmation.

Workflow for In-House Reagent Qualification

G Figure 1: Analytical Workflow for Reagent Verification cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Decision A Receive Reagent B Log Sample & CoA A->B C Prepare Analytical Samples (NMR, HPLC, FTIR) B->C D ¹H NMR Analysis C->D E HPLC Purity Analysis C->E F FTIR Identity Check C->F G Compare Data to CoA Specs D->G E->G F->G H Decision Point G->H I Release for Use H->I Pass J Reject & Quarantine H->J Fail

Caption: Figure 1: Analytical Workflow for Reagent Verification

Protocol 1: ¹H NMR for Identity Confirmation
  • Sample Preparation : Accurately weigh 5-10 mg of 3-Chloro-2-methoxybenzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition : Acquire a standard proton spectrum with 16-32 scans.

  • Data Analysis : Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all peaks.

  • Verification : Confirm the presence of the aldehyde singlet (~10.0 ppm), methoxy singlet (~3.9 ppm), and the three aromatic protons with the expected multiplicity. Compare the spectrum against a reference or the supplier's provided spectrum. The absence of a broad peak around 5-6 ppm confirms the absence of the hydroxy precursor.

Protocol 2: HPLC for Purity Verification
  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient : Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 3 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute 1:10 for analysis (~0.1 mg/mL).

  • Injection : Inject 10 µL.

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate the area percent of the main peak.

  • Verification : The purity should be within the specification listed on the CoA (e.g., ≥99.0%). The retention time should be consistent, and impurity peaks should match the profiles discussed. A similar method can be used for related benzaldehydes, though retention times will vary.[7]

Chemical Structure and Key Analytical Handles

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-2-methoxybenzaldehyde

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest degree of safety. The compound 3-Chloro-2-methoxybenzaldehyde, while crucial for many synthetic pathways, presents a specific set of hazards that demand meticulous attention to personal protective equipment (PPE). This guide is designed to provide a comprehensive, logic-driven framework for its safe handling, moving beyond a simple checklist to explain the why behind each recommendation. Our shared commitment to scientific integrity begins with a foundational respect for the materials we work with and the potential risks they pose.

Hazard Identification: Understanding the Adversary

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1]

  • Respiratory System Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[2]

These hazards are rooted in the chemical reactivity of the aldehyde functional group and the properties imparted by the chlorinated aromatic ring. Therefore, our PPE strategy must create an impermeable barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but a holistic system. The minimum required PPE for handling 3-Chloro-2-methoxybenzaldehyde includes chemical-resistant gloves, a lab coat, and safety goggles.[3] However, the specific type of each component and the necessity for respiratory protection are dictated by the scale and nature of the procedure.

Hand Protection: The First Line of Defense

Gloves are your most direct point of contact with the chemical, making their selection critical. The choice of glove material depends on its ability to resist degradation and permeation by the chemical.

Key Considerations:

  • Material Compatibility: For aromatic and chlorinated compounds, standard disposable gloves may not offer sufficient protection. Nitrile gloves, while common, show poor resistance to some aromatic solvents and are not generally recommended for prolonged exposure to chemicals like benzaldehyde.[4][5]

  • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. For anything beyond incidental contact, a glove with a longer breakthrough time is essential.

  • Dexterity vs. Thickness: Thicker gloves generally offer greater chemical resistance but can impair dexterity.[4]

Procedural Glove Selection:

Glove MaterialSuitability for Aromatic AldehydesRationale & Best Use Case
Latex Poor / Limited Use [5]Offers minimal chemical protection against organic solvents and can cause allergic reactions.[4] Suitable only for protection against aqueous solutions, not the pure compound.
Nitrile Fair (Short-Term Use Only) Provides good protection against oils and some acids but is not recommended for prolonged use with aromatic or chlorinated solvents.[4] Best for incidental contact (e.g., weighing small quantities). Always double-glove.
Neoprene Good Offers good resistance to a range of chemicals including alcohols, organic acids, and alkalis.[4] A robust choice for handling larger quantities or for procedures with a higher risk of splashing.
Butyl Rubber Very Good Provides excellent resistance to a wide variety of chemicals, including aldehydes, ketones, and esters.[4] Recommended for extensive handling, spill cleanup, or when working with concentrated solutions.

Operational Plan:

  • For small-scale work (mg quantities, short duration): Double-glove with disposable nitrile gloves. Inspect the outer glove frequently for any signs of degradation and change gloves immediately if contamination is suspected.

  • For larger-scale work (gram quantities, longer procedures): Use thicker, chemical-resistant neoprene or butyl rubber gloves.[4] Disposable nitrile gloves may be worn underneath for added protection and easier doffing.

Eye and Face Protection: Shielding Sensitive Tissues

3-Chloro-2-methoxybenzaldehyde is classified as a serious eye irritant.[1] Therefore, robust eye protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 or NIOSH standards must be worn.

  • Chemical Splash Goggles: These are required when there is any risk of splashing. They form a seal around the eyes, offering superior protection against liquid splashes and vapors.

  • Face Shield: When handling larger quantities or during procedures with a significant splash or aerosolization risk (e.g., heating, sonicating), a full-face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Incidental Contact

A standard, flame-resistant lab coat should be worn at all times, buttoned completely. For procedures with a high risk of splashing, a chemical-protective apron made of an impervious material should be worn over the lab coat.[6] Ensure clothing covers all exposed skin, and always wear closed-toe shoes.[3]

Respiratory Protection: Guarding the Airways

Given that this compound can cause respiratory irritation, the need for respiratory protection depends entirely on the ventilation controls in place and the scale of the work.[1]

Workflow for Respiratory Protection Decision:

Caption: PPE Selection Workflow for Respiratory Protection.

Operational Plan:

  • Standard Use: All manipulations of 3-Chloro-2-methoxybenzaldehyde solid or its solutions should be performed within a certified chemical fume hood to minimize vapor inhalation.[7] In this case, respiratory protection is typically not required.

  • Outside of a Fume Hood or with Poor Ventilation: If work must be conducted outside of a fume hood, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (identified by its black color code) is mandatory.[8][9][10]

  • Spills or Emergencies: For cleaning up large spills, a full-face respirator may be necessary to provide both respiratory and eye protection.

Decontamination and Disposal: Completing the Safety Cycle

Properly removing PPE and disposing of waste are critical steps to prevent delayed exposure and environmental contamination.

PPE Decontamination and Removal
  • Gloves: Using a proper removal technique (without touching the outer surface of the glove with bare skin), remove the outer pair of gloves first. If using reusable gloves like butyl rubber, wash the outer surface with soap and water before removal. Dispose of contaminated single-use gloves in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface. Clean according to manufacturer instructions or a standard lab protocol (e.g., wipe with 70% ethanol).

  • Lab Coat/Apron: Remove and hang in a designated area or place in a lab laundry container. Do not wear lab coats outside of the laboratory.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Work Surface Decontamination

In case of a small spill or at the end of a procedure, decontaminate the work surface.

  • Don appropriate PPE.

  • Absorb: Cover the spill with an absorbent material like a paper towel.[11]

  • Decontaminate: Gently pour a 10% bleach solution or 70% ethanol over the absorbent material and the affected area.[11][12] Allow a contact time of at least 20-30 minutes.[12]

  • Clean: Wipe the area clean. For bleach, a subsequent wipe with water is necessary to remove corrosive residue, especially on stainless steel surfaces.[13]

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Chemical Waste Disposal

3-Chloro-2-methoxybenzaldehyde is a halogenated organic compound and must be disposed of as hazardous waste according to institutional and EPA guidelines.[14]

Operational Plan:

  • Segregation: Collect all waste containing this compound (e.g., excess reagent, contaminated solvents, cleanup materials) in a designated, compatible hazardous waste container.[15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Chloro-2-methoxybenzaldehyde" and other components (e.g., "Halogenated Organic Solvents").[14]

  • Storage: Keep the waste container tightly closed and store it in a secondary containment bin in a designated satellite accumulation area within the lab.[1]

  • Removal: Ensure the container is removed from the laboratory for disposal by the institution's Environmental Health and Safety (EHS) office within the mandated time frame (typically every twelve months).[14] Never dispose of this chemical down the drain.[15]

By adhering to this comprehensive PPE and handling plan, you can confidently and safely utilize 3-Chloro-2-methoxybenzaldehyde in your research, upholding our collective responsibility to safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Stanford University. (n.d.). Decontamination. Biosafety Manual - Stanford Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Decontamination and Sterilization. Office of Research Services. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Retrieved from [Link]

  • University of California San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Environmental Health and Safety. Retrieved from [Link]

  • University of Nebraska–Lincoln. (2024). Safe Operating Procedure: Biological Decontamination of Laboratory Equipment. Environmental Health and Safety. Retrieved from [Link]

  • Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.